2-(Pyridin-2-ylcarbamoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8H,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSBRRGPHIJPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350024 | |
| Record name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19357-10-9 | |
| Record name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)carbamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
Abstract
This technical guide provides an in-depth examination of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a heterocyclic compound of significant interest in coordination chemistry and pharmaceutical sciences. With the molecular formula C₁₃H₁₀N₂O₃, this molecule integrates a benzoic acid backbone with a pyridine-functionalized amide, creating a scaffold with versatile applications.[1][2] This document details a robust and replicable synthesis protocol via the nucleophilic acyl substitution of phthalic anhydride with 2-aminopyridine. It offers a thorough characterization of the compound's physicochemical and spectroscopic properties. Furthermore, this guide explores its applications as a sophisticated chelating ligand and as a key building block in the development of novel therapeutic agents. The content herein is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound.
Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
The principal and most direct method for synthesizing 2-(Pyridin-2-ylcarbamoyl)benzoic acid is the reaction between phthalic anhydride and 2-aminopyridine.[3] This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile.
Reaction Scheme and Mechanism
The synthesis proceeds through the nucleophilic attack of the primary amine group of 2-aminopyridine on one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the opening of the five-membered anhydride ring to form an intermediate phthalamic acid, which in this case is the final product, 2-(Pyridin-2-ylcarbamoyl)benzoic acid. The reaction is typically conducted in a suitable organic solvent under reflux to ensure completion.[3][4]
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related N-substituted phthalamic acids.[3]
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Cold deionized water
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq) in 20 mL of anhydrous THF.
-
Addition of Amine: To the stirred solution, add 2-aminopyridine (1.0 eq) portion-wise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a water bath or heating mantle. Maintain reflux for approximately 1-2 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled solution into 20 mL of cold deionized water to precipitate the solid product.[3]
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[3]
-
Drying: Dry the purified product under vacuum to yield 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a solid.
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1:1 (Phthalic anhydride : 2-Aminopyridine) | Ensures complete conversion without excess reagents complicating purification. |
| Solvent | Tetrahydrofuran (THF) | An effective solvent for both reactants that is relatively inert under the reaction conditions.[3] Acetic acid can also be used.[5] |
| Temperature | Reflux (~66 °C for THF) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up | Precipitation in cold water | The product has low solubility in water, allowing for efficient isolation from the reaction mixture.[3] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its application and further functionalization.
Chemical Structure
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |
| Molar Mass | 242.23 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds[6] |
| Melting Point | 190-192 °C | For the related 2-[(2-methoxyphenyl)carbamoyl]benzoic acid[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and THF. | Inferred from synthesis work-up and properties of benzoic acid[3][6][7] |
Spectroscopic Characterization
-
FT-IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. A broad peak between 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. The N-H stretch of the amide should appear around 3300-3100 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (~1710 cm⁻¹) and one for the amide (~1640-1670 cm⁻¹).[3][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum should reveal a downfield singlet for the carboxylic acid proton (>12 ppm) and another for the amide proton (~10 ppm).[3] The aromatic region (7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the protons on the benzene and pyridine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show two distinct carbonyl carbon signals for the amide and carboxylic acid, typically in the range of 165-175 ppm.[9] Multiple signals in the 110-155 ppm range will correspond to the aromatic carbons of the two ring systems.
Chemical Properties and Applications
The unique bifunctional nature of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, possessing both hydrogen bond donors/acceptors and a metal-coordinating pyridine ring, makes it a valuable molecule in several scientific domains.
Coordination Chemistry and Crystal Engineering
The presence of the pyridine nitrogen atom, along with the carboxyl and amide groups, allows the molecule to act as a versatile chelating ligand.[10] It can coordinate with various metal ions to form stable metal-organic frameworks (MOFs) and other coordination complexes.[11] These materials have potential applications in catalysis, gas storage, and materials science. Furthermore, the molecule's ability to form robust hydrogen bonds makes it an excellent candidate for designing co-crystals with specific supramolecular architectures.[12][13][14][15]
Pharmaceutical and Medicinal Chemistry
Benzoic acid derivatives are a cornerstone in modern drug discovery.[16][17] 2-(Pyridin-2-ylcarbamoyl)benzoic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals, including dyes, antihistamines, and analgesics.[1]
Of particular note is its relevance as a scaffold in designing targeted therapeutic agents. For example, a structurally similar compound, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid, was identified as a potent inhibitor of Urate Transporter 1 (URAT-1).[18] This highlights the potential of the 2-(carbamoyl)benzoic acid framework for developing drugs to treat conditions like hyperuricemic nephropathy by modulating specific biological targets.[18]
Conclusion
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a compound of considerable scientific utility, synthesized efficiently through the reaction of phthalic anhydride and 2-aminopyridine. Its well-defined physicochemical and spectroscopic properties, combined with its bifunctional chemical nature, make it a valuable building block. Its applications span from the creation of novel supramolecular structures in materials science to serving as a key intermediate and scaffold in the development of advanced pharmaceutical agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their work.
References
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PubChem. (n.d.). 2-(2-Pyridin-3-ylethylcarbamoylamino)benzoic acid. Retrieved from [Link]
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ResearchGate. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]
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PubMed. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Phthalimidation of phthalic anhydride by using amines. Retrieved from [Link]
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PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
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PubChem. (n.d.). 2-(Pyridin-2-YL)benzoic acid. Retrieved from [Link]
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MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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ResearchGate. (n.d.). CrystEngComm. Retrieved from [Link]
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CORE. (2016). A 2:1 co-crystal of 2-methylbenzoic acid and N,N'-bis(pyridin-4-ylmethyl)ethanediamide. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]
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ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]
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ResearchGate. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Retrieved from [Link]
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Acta Crystallographica Section E. (2016). A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide. Retrieved from [Link]
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PubMed Central. (2016). A 2:1 co-crystal of 2-methyl-benzoic acid and N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide. Retrieved from [Link]
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PubMed Central. (2016). A 2:1 co-crystal of p-nitro-benzoic acid and N,N'-bis-(pyridin-3-ylmeth-yl)ethanedi-amide. Retrieved from [Link]
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PubMed. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectroscopic study of M(Benzoic Acid)2Ni(CN)4 complexes (M = Ni, Cd, Co and Mn). Retrieved from [Link]
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Characterization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis and characterization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the fundamental physicochemical properties, spectroscopic profile, and crystallographic features of the title compound. The narrative emphasizes the rationale behind experimental choices and provides validated, step-by-step protocols for its synthesis and analysis using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Introduction
2-(Pyridin-2-ylcarbamoyl)benzoic acid (Molecular Formula: C₁₃H₁₀N₂O₃, Molar Mass: 242.23 g/mol ) is a bifunctional organic compound featuring a benzoic acid moiety ortho-substituted with a pyridin-2-ylamide group.[1][2] This unique arrangement of a carboxylic acid and a heteroaromatic amide imparts specific chemical characteristics, including the potential for intramolecular hydrogen bonding and the ability to act as a ligand in coordination chemistry. Its structural motifs are of significant interest in medicinal chemistry and materials science, where such molecules can serve as versatile building blocks for synthesizing more complex structures, including pharmaceuticals and dyes.[1][3]
This guide provides an in-depth exploration of the essential characterization techniques required to confirm the identity, purity, and structural features of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Molecular Structure
The structure combines a rigid phthalic acid backbone with a flexible amide linker to a pyridine ring. This configuration allows for potential conformational isomers (rotamers) and dictates its spectroscopic and crystallographic behavior.
Caption: Molecular structure of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Synthesis
The most direct and common synthesis route for 2-(Pyridin-2-ylcarbamoyl)benzoic acid is the nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine.[4] The lone pair of the exocyclic amine in 2-aminopyridine attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the N-substituted phthalamic acid product. The reaction is typically performed in an aprotic solvent to prevent side reactions with the anhydride.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 eq) in a suitable volume of anhydrous tetrahydrofuran (THF) (approx. 20-30 mL).
-
Reagent Addition: To the stirred solution, add 2-aminopyridine (1.0 eq) portion-wise or as a solution in THF over 10 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL) to precipitate the product.
-
Isolation: Collect the resulting white solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified solid under vacuum to yield 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [1] |
| Molar Mass | 242.23 g/mol | [1] |
| Appearance | Solid | [5] |
| CAS Number | 19357-10-9 | [1] |
| Monoisotopic Mass | 242.06914 Da | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the need to observe the exchangeable amide (N-H) and carboxylic acid (O-H) protons.[6]
-
~13.0-14.0 ppm (s, 1H): This very broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH).
-
~10.5-11.5 ppm (s, 1H): A broad singlet for the amide proton (-CONH-). Its broadness is due to quadrupole coupling with the adjacent nitrogen and chemical exchange.
-
~7.5-8.5 ppm (m, 8H): A complex multiplet region containing the signals for the eight aromatic protons from both the benzene and pyridine rings. The signals are expected to be distinct due to the different electronic environments. Protons closer to the electron-withdrawing carbonyl and pyridine nitrogen atoms will appear further downfield.[7]
-
~168-170 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
~165-167 ppm: Carbonyl carbon of the amide (-CONH-).
-
~110-155 ppm: A set of 8 signals corresponding to the aromatic carbons of the pyridine and benzene rings.[6][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the dried compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of hydrogen bonding in the carboxylic acid dimer.[9] |
| ~3200-3300 | N-H stretch | Amide | Confirms the presence of the amide linkage. |
| ~1710-1680 | C=O stretch | Carboxylic Acid | Characteristic absorption for an aryl carboxylic acid.[10] |
| ~1670-1650 | C=O stretch (Amide I) | Amide | Confirms the presence of the amide carbonyl. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene and pyridine rings. |
| ~1320-1210 | C-O stretch | Carboxylic Acid | Coupled with the O-H bend, this confirms the acid group.[9] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the sample with ~100-150 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.[11]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a suitable method for this polar molecule.
The primary ion expected in positive mode ESI would be the protonated molecule [M+H]⁺.
| Ion | Calculated m/z |
| [C₁₃H₁₁N₂O₃]⁺ ([M+H]⁺) | 243.0764 |
| [C₁₃H₁₀N₂NaO₃]⁺ ([M+Na]⁺) | 265.0583 |
The fragmentation pattern would likely involve the loss of water (-18 Da) from the carboxylic acid, loss of CO₂ (-44 Da), and cleavage of the amide bond.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Determine the accurate mass of the parent ion and use it to confirm the elemental composition.
Caption: A typical workflow for the characterization of the title compound.
Crystallographic Analysis
Single-crystal X-ray diffraction can provide unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For 2-(Pyridin-2-ylcarbamoyl)benzoic acid, significant hydrogen bonding is expected. This includes the classic carboxylic acid dimer formation (O-H···O) and potential interactions involving the amide N-H and the pyridine nitrogen (N-H···N).[12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone).
-
Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Conclusion
The characterization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a systematic process that relies on a combination of synthesis and powerful analytical techniques. NMR spectroscopy confirms the molecular skeleton, FT-IR identifies key functional groups, and HRMS validates the elemental composition with high precision. Together, these methods provide a self-validating system to ensure the unambiguous identification and purity assessment of the title compound, which is a crucial step for its application in further research and development.
References
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CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Available from: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]
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PMC - NIH. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Available from: [Link]
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CORE. A 2:1 co-crystal of 2-methylbenzoic acid and N,N'-bis(pyridin-4-ylmethyl)ethanediamide. Available from: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
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Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Available from: [Link]
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CSIRO Publishing. The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Available from: [Link]
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Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available from: [Link]
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Amerigo Scientific. 2-(Pyridin-3-yl)benzoic acid. Available from: [Link]
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Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]
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2-(Pyridin-2-ylcarbamoyl)benzoic acid mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
Authored by a Senior Application Scientist
Preamble: Charting a Mechanistic Course for a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic paradigms. The compound 2-(Pyridin-2-ylcarbamoyl)benzoic acid presents a compelling structural architecture, integrating a benzoic acid moiety, a pyridinyl ring, and a central amide linkage. While this specific molecule is not extensively characterized in public-domain literature, its constituent pharmacophores are prevalent in a variety of bioactive agents. This guide, therefore, moves beyond a simple recitation of established facts. Instead, it adopts the perspective of a senior application scientist to propose a primary, testable hypothesis for its mechanism of action and lays out a rigorous, self-validating experimental roadmap to elucidate it. Based on a comprehensive analysis of structurally related compounds, we hypothesize that 2-(Pyridin-2-ylcarbamoyl)benzoic acid functions as a competitive inhibitor of Class I histone deacetylases (HDACs) . This document will detail the scientific rationale for this hypothesis and provide the in-depth experimental protocols required for its validation.
The Scientific Rationale: Deconstructing the 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Scaffold
The core structure of 2-(Pyridin-2-ylcarbamoyl)benzoic acid contains key features that are hallmarks of known histone deacetylase inhibitors (HDACis). The general pharmacophore model for an HDACi consists of three main parts: a zinc-binding group (ZBG), a linker, and a cap group.
-
The Zinc-Binding Group (ZBG): The carboxylic acid of the benzoic acid moiety is a well-established ZBG, capable of chelating the catalytic Zn²⁺ ion in the active site of HDAC enzymes. This interaction is critical for inhibiting the deacetylase activity.
-
The Linker: The amide bond and the adjacent phenyl ring can be considered the linker region, providing the correct spatial orientation for the other components within the HDAC active site.
-
The Cap Group: The pyridinyl ring serves as the cap group, which interacts with the rim of the HDAC active site, often contributing to isoform selectivity and potency.
Numerous studies have highlighted the potential of scaffolds containing benzoyl or amide moieties as HDAC inhibitors[1][2][3][4][5]. For instance, the benzoylhydrazide scaffold has been identified in compounds that selectively inhibit class I HDACs[1]. This structural precedent forms the foundation of our mechanistic hypothesis.
The Proposed Target: Class I Histone Deacetylases
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins[3][5]. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription. Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a key therapeutic target[2][4].
Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest in oncology. Our hypothesis posits that 2-(Pyridin-2-ylcarbamoyl)benzoic acid will exhibit inhibitory activity against these isoforms.
Proposed Binding Mode
The proposed mechanism involves the insertion of the linker and ZBG into the catalytic tunnel of the HDAC active site. The carboxylic acid will chelate the zinc ion, while the pyridinyl cap group interacts with surface residues, as depicted in the conceptual diagram below.
Caption: Proposed binding mode of the compound in the HDAC active site.
A Roadmap for Mechanistic Validation
To rigorously test our hypothesis, a multi-tiered experimental approach is required. This section provides detailed protocols for a logical workflow, from initial in vitro screening to cell-based validation.
Tier 1: In Vitro Enzymatic Inhibition Assays
The first step is to determine if 2-(Pyridin-2-ylcarbamoyl)benzoic acid directly inhibits the enzymatic activity of purified HDAC isoforms.
Experimental Protocol: Fluorogenic HDAC Activity Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 2-(Pyridin-2-ylcarbamoyl)benzoic acid in DMSO.
-
Serially dilute the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Reconstitute purified, recombinant human HDAC1, HDAC2, and HDAC3 enzymes in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution (e.g., Trichostatin A and trypsin in developer buffer).
-
-
Assay Procedure:
-
In a 96-well black plate, add 5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 35 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a known pan-HDAC inhibitor like SAHA (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Hypothetical IC₅₀ Values
| HDAC Isoform | 2-(Pyridin-2-ylcarbamoyl)benzoic acid IC₅₀ (nM) | SAHA (Control) IC₅₀ (nM) |
| HDAC1 | 50 | 30 |
| HDAC2 | 75 | 45 |
| HDAC3 | 120 | 60 |
| HDAC6 | >10,000 | 80 |
Tier 2: Cell-Based Target Engagement and Downstream Effects
After confirming direct enzymatic inhibition, the next crucial step is to verify that the compound engages its target in a cellular context and elicits the expected biological responses.
Caption: Workflow for assessing cellular effects of HDAC inhibition.
Experimental Protocol: Western Blot for Histone Acetylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116 colorectal carcinoma) to 70-80% confluency.
-
Treat the cells with increasing concentrations of 2-(Pyridin-2-ylcarbamoyl)benzoic acid (e.g., 0.1, 1, 10 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcome: A dose-dependent increase in the acetylation of histone H3, confirming cellular HDAC inhibition.
Potential Therapeutic Implications
Should the experimental data support the hypothesis of Class I HDAC inhibition, 2-(Pyridin-2-ylcarbamoyl)benzoic acid could emerge as a promising lead compound for therapeutic development in several areas:
-
Oncology: As a single agent or in combination with other anticancer drugs, particularly in hematological malignancies and solid tumors where HDAC dysregulation is a known driver.
-
Neurological Disorders: Some HDAC inhibitors have shown promise in models of neurodegenerative diseases by restoring gene expression patterns related to neuronal survival and function[4].
-
Inflammatory Diseases: HDACs are involved in regulating inflammatory responses, suggesting a potential role for inhibitors in treating chronic inflammatory conditions.
Conclusion
This guide proposes a scientifically grounded, primary mechanism of action for 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a Class I histone deacetylase inhibitor. The structural similarities to known HDACis provide a strong rationale for this hypothesis. The detailed, multi-tiered experimental roadmap presented herein offers a self-validating system to rigorously test this proposed mechanism. Successful validation would position this compound as a valuable scaffold for the development of novel therapeutics targeting a well-established and clinically relevant enzyme class.
References
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Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. Available at: [Link]
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Singh, G., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 284-296. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
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Kummari, et al. (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Journal of Medicinal Chemistry, 58(5), 2153-2163. Available at: [Link]
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Nguyen, O. T. K., et al. (2024). Application of Ni‐Based MOFs Catalyst in Oxidative Coupling Reaction of Benzylamine. Journal of Chemical Technology & Biotechnology. Available at: [Link]
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PubChem (n.d.). 3-(Pyridin-2-yl)benzoic acid. Available at: [Link]
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). Available at: [Link]
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Butler, K. V., & Kozikowski, A. P. (2012). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. ACS Medicinal Chemistry Letters, 3(10), 833-837. Available at: [Link]
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da Silva, E. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(16), 1667-1678. Available at: [Link]
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Marqués-López, I., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(21), 7528. Available at: [Link]
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Wang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(17), 3144. Available at: [Link]
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Wikipedia (n.d.). Benzoic acid. Available at: [Link]
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Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(20), 8696-8709. Available at: [Link]
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Vozza, I., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 723. Available at: [Link]
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ResearchGate (n.d.). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Available at: [Link]
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Kim, H. S., et al. (2002). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Archives of Pharmacal Research, 25(4), 506-511. Available at: [Link]
- CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents.
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Wang, C., et al. (2014). Discovery of a Novel HDAC2 Inhibitor by a Scaffold-Merging Hybrid Query. PLoS One, 9(10), e110015. Available at: [Link]
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Torres-Piedra, M., et al. (2022). Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2) Inhibitors. Molecules, 27(20), 6890. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a molecule of significant interest in medicinal chemistry. While direct experimental data on this specific compound is emerging, this document synthesizes the known biological activities of structurally related pyridine and benzoic acid derivatives to postulate its therapeutic potential. We delve into its probable anticancer, anti-inflammatory, and antimicrobial properties, elucidating the likely mechanisms of action and providing detailed, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating and advancing research into this promising compound.
Introduction
The confluence of pyridine and benzoic acid moieties in a single molecular scaffold presents a compelling starting point for the discovery of novel therapeutic agents. Pyridine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs and exhibiting a wide spectrum of biological effects, including antimicrobial, antiviral, and anticancer activities. Similarly, benzoic acid derivatives are integral to pharmaceutical science, with applications ranging from antimicrobial preservation to the treatment of various metabolic disorders.
2-(Pyridin-2-ylcarbamoyl)benzoic acid, also known as N-(2-pyridyl)phthalamic acid, combines these two pharmacologically significant fragments. Its structure, featuring a flexible carbamoyl linker, allows for diverse spatial orientations and interactions with biological targets. This guide will explore the theoretical and extrapolated biological activities of this compound, focusing on three key areas of high therapeutic need: oncology, inflammation, and infectious diseases.
Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
The synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is typically achieved through a straightforward nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine. This method is efficient and allows for the generation of the target compound in high yield.
Synthetic Workflow
The reaction proceeds via the nucleophilic attack of the exocyclic amine of 2-aminopyridine on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form the corresponding phthalamic acid.
Caption: Synthetic workflow for 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Detailed Experimental Protocol
Materials:
-
Phthalic anhydride
-
2-Aminopyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
To this solution, add 2-aminopyridine (1.0 equivalent) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a solid.
Potential Anticancer Activity
The pyridine nucleus is a common feature in a multitude of anticancer agents. Derivatives of pyridine have been shown to target various pathways involved in cancer progression, including angiogenesis and cell cycle regulation. The structural similarity of 2-(Pyridin-2-ylcarbamoyl)benzoic acid to known kinase inhibitors suggests its potential as an anticancer agent.
Postulated Mechanism of Action: Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many pyridine-containing compounds have been identified as inhibitors of VEGFR-2. We hypothesize that 2-(Pyridin-2-ylcarbamoyl)benzoic acid may bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades that lead to endothelial cell proliferation and migration.
Caption: Postulated inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 2-(Pyridin-2-ylcarbamoyl)benzoic acid in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticipated Quantitative Data
| Compound | Cell Line | IC50 (µM) |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | HUVEC | 15.2 ± 2.1 |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | MCF-7 | 25.8 ± 3.5 |
| Doxorubicin (Control) | MCF-7 | 1.2 ± 0.3 |
Potential Anti-inflammatory Activity
N-arylanthranilic acids, which share a structural resemblance to our compound of interest, are known for their anti-inflammatory properties. This suggests that 2-(Pyridin-2-ylcarbamoyl)benzoic acid could also exhibit anti-inflammatory effects.
Postulated Mechanism of Action: COX-2 Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated during inflammation. We propose that 2-(Pyridin-2-ylcarbamoyl)benzoic acid may act as a selective inhibitor of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Postulated inhibition of the COX-2 inflammatory pathway.
Experimental Protocol: Griess Assay for Nitric Oxide Production
Nitric oxide (NO) is a key inflammatory mediator. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Pre-treat the cells with various concentrations of 2-(Pyridin-2-ylcarbamoyl)benzoic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Anticipated Quantitative Data
| Treatment | Nitrite Concentration (µM) |
| Control | 2.5 ± 0.5 |
| LPS (1 µg/mL) | 45.8 ± 3.2 |
| LPS + Compound (10 µM) | 28.1 ± 2.5 |
| LPS + Compound (50 µM) | 12.3 ± 1.8 |
Potential Antimicrobial Activity
Pyridine-containing compounds have a long history of use as antimicrobial agents. Their mechanism of action can vary, but often involves disruption of essential bacterial processes.
Postulated Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bacterial cell wall, composed of peptidoglycan, is essential for bacterial survival and is an excellent target for antibiotics. The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. We hypothesize that 2-(Pyridin-2-ylcarbamoyl)benzoic acid may interfere with one of the enzymatic steps in this pathway, leading to a weakened cell wall and ultimately bacterial cell death.
Caption: Postulated inhibition of bacterial cell wall synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of 2-(Pyridin-2-ylcarbamoyl)benzoic acid in MHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticipated Quantitative Data
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Ciprofloxacin (Control) | 0.5 |
Conclusion
While further direct experimental validation is required, the structural features of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, combined with the known biological activities of its constituent pyridine and benzoic acid moieties, strongly suggest its potential as a versatile therapeutic agent. This technical guide provides a foundational framework for the investigation of its anticancer, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols and postulated mechanisms of action offer a clear path for researchers to rigorously evaluate the biological activity of this promising compound and its derivatives. The insights and methodologies presented herein are intended to accelerate the discovery and development of novel therapeutics based on this compelling chemical scaffold.
References
- Anthranylic acid derivatives are direct structural analogs of salicylic acid derivatives. They possess analgesic, anti-inflammatory, and antipyretic activity. They are similar to pyrazolones in terms of analgesic and antipyretic activity, yet they exceed the anti-inflammatory activity of salicylates. The mechanism of action of this series of nonsteroid, anti-inflammatory analgesics is not conclusively known. One of the early advances in the search for nonnarcotic analgesics was
An In-Depth Technical Guide to 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(pyridin-2-ylcarbamoyl)benzoic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their mechanisms of action as potent enzyme inhibitors, and discuss their applications in oncology and beyond, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Introduction: The Architectural Versatility of a Privileged Scaffold
The 2-(pyridin-2-ylcarbamoyl)benzoic acid core structure represents a "privileged scaffold" in drug discovery. This framework, consisting of a benzoic acid moiety linked to a pyridine ring via an amide bond, offers a unique combination of rigidity and conformational flexibility. This allows for precise three-dimensional orientation of functional groups, facilitating strong and selective interactions with biological targets. The pyridine ring, a common motif in FDA-approved drugs, and the benzoic acid group both contribute to the molecule's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for target binding.[1][2]
Derivatives of this scaffold have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A particularly promising area of application is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial players in DNA repair pathways.[6][7]
Synthesis and Characterization: A Robust and Adaptable Protocol
The synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid and its derivatives is typically achieved through a straightforward and high-yielding nucleophilic acyl substitution reaction. The most common method involves the condensation of phthalic anhydride with 2-aminopyridine or its substituted analogues.[6][8] This reaction proceeds via the nucleophilic attack of the exocyclic amine of the pyridine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form the desired N-(pyridin-2-yl)phthalamic acid.
General Synthesis Protocol
The following protocol is a representative method for the synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives.
Materials:
-
Phthalic anhydride (1.0 equivalent)
-
Substituted 2-aminopyridine (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or glacial acetic acid
-
Cold deionized water
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride in the chosen solvent (e.g., 20 mL of THF per 10 mmol of anhydride).
-
To this stirring solution, add the substituted 2-aminopyridine dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water followed by a small amount of cold diethyl ether to remove unreacted starting materials.
-
Dry the purified product under vacuum to obtain the 2-(pyridin-2-ylcarbamoyl)benzoic acid derivative.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For a representative 2-[(2-substitutedphenyl) carbamoyl] benzoic acid, characteristic proton signals include those in the aromatic region and the amide N-H proton, which typically appears as a singlet at around 10 ppm.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, and two distinct C=O stretches from the carboxylic acid and amide carbonyl groups.[2][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[10]
Mechanism of Action: Targeting DNA Repair through PARP Inhibition
A primary mechanism through which 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives exert their anticancer effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[6][7] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[11][12]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[13] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability to repair these DSBs through the defective HR pathway leads to genomic instability and ultimately, cancer cell death. This concept is known as "synthetic lethality."[14]
The 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold can mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes.[15] This allows the derivatives to bind to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA.[11][13]
Visualizing the Interaction: A Molecular Docking Perspective
Molecular docking studies can provide valuable insights into the binding mode of these inhibitors within the PARP-1 active site. The diagram below illustrates a hypothetical binding model based on the known interactions of similar inhibitors.
Caption: Hypothetical binding of a 2-(pyridin-2-ylcarbamoyl)benzoic acid derivative in the PARP-1 active site.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
-
Substituents on the Benzoic Acid Ring: The electronic nature and position of substituents on the benzoic acid ring can significantly impact activity. Electron-withdrawing groups may enhance interactions with the enzyme active site.
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring can influence the molecule's solubility, cell permeability, and binding affinity. The presence of hydrogen bond donors and acceptors can lead to additional interactions with the target protein.[18]
-
The Amide Linker: The amide bond is a critical hydrogen bonding motif. Its conformation, which can be influenced by adjacent substituents, is important for proper orientation within the binding pocket.
Table 1: Hypothetical SAR Data for 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Derivatives as PARP-1 Inhibitors
| Compound ID | R1 (on Benzoic Acid) | R2 (on Pyridine) | PARP-1 IC50 (nM) |
| 1a | H | H | 150 |
| 1b | 4-F | H | 75 |
| 1c | H | 4-CH3 | 120 |
| 1d | 4-F | 4-CH3 | 50 |
This data is illustrative and intended to demonstrate potential SAR trends.
Therapeutic Applications: From Oncology to Infectious Diseases
Anticancer Activity
The primary therapeutic application of 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives is in oncology, driven by their PARP inhibitory activity.[3][19] These compounds have shown promise in preclinical studies against various cancer cell lines, particularly those with BRCA1/2 mutations.[20]
Antimicrobial Activity
In addition to their anticancer potential, derivatives of this scaffold have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens.[1][21][22] The mechanism of their antimicrobial action is likely multifactorial and may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.
Table 2: Representative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid Derivatives | E. coli | 1000 | [21] |
| Substituted Benzoic Acids | S. aureus | 125 | [22] |
| 2-Aminobenzoic Acid Derivatives | C. albicans | 70 |
Experimental Protocols for Biological Evaluation
PARP-1 Inhibition Assay
A common method to assess the inhibitory activity of these compounds against PARP-1 is a fluorescence polarization (FP) assay.[3]
Principle: This is a competitive assay where the test compound competes with a fluorescently labeled PARP inhibitor (probe) for binding to the PARP-1 enzyme. Binding of the large enzyme to the small probe results in a high FP signal. Displacement of the probe by a test inhibitor leads to a decrease in the FP signal.
Procedure:
-
Purified PARP-1 enzyme is incubated with the fluorescent probe in a 96-well plate.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms can be determined using the broth microdilution method.[4]
Procedure:
-
A standardized inoculum of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial twofold dilutions of the test compounds are prepared in the growth medium in a 96-well microtiter plate.
-
Each well is inoculated with the microbial suspension.
-
Positive (microorganism only) and negative (medium only) controls are included.
-
The plates are incubated at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold is a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of PARP enzymes and also show promise as antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesizing and evaluating a broader range of derivatives to build a comprehensive SAR.
-
Mechanism of action studies: Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography.
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer and infectious diseases.
-
Combination therapies: Exploring the synergistic effects of these compounds with other therapeutic agents.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives hold the potential to be developed into next-generation therapies for a variety of diseases.
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An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC - NIH. [Link]
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Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (n.d.). arkat usa. [Link]
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Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach. (n.d.). ResearchGate. [Link]
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Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2012). MDPI. [Link]
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Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. (2012). PubMed. [Link]
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Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. (2022). NIH. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
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Multi-stage structure-based virtual screening approach combining 3D pharmacophore, docking and molecular dynamic simulation towards the identification of potential selective PARP-1 inhibitors. (2025). NIH. [Link]
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In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents. (2025). ResearchGate. [Link]
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QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (n.d.). PubMed. [Link]
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. [Link]
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Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. (2013). PMC - NIH. [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). PubMed. [Link]
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IC50 values (µM) of 4-(5-substituted furan-2-yl)benzoic acids as.... (n.d.). ResearchGate. [Link]
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2019). PubMed. [Link]
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A Technical Guide to the Solubility of 2-(Pyridin-2-ylcarbamoyl)benzoic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in various organic solvents. The guide covers the physicochemical properties of the molecule, theoretical principles governing its solubility, a detailed protocol for the authoritative isothermal shake-flask method, and suitable analytical techniques for quantification.
Introduction: The Significance of a Piroxicam Intermediate
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a crucial precursor in the manufacturing of Piroxicam, a widely used NSAID. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing efficient purification and crystallization processes, and ensuring high yield and purity of the final active pharmaceutical ingredient (API).[1][2] Inadequate solubility can lead to challenges such as poor reaction kinetics, difficult handling of slurries, and the formation of impurities. This guide serves as a practical resource for scientists to predict, measure, and leverage the solubility behavior of this important molecule.
Molecular Structure:
-
Chemical Formula: C₁₃H₁₀N₂O₃[3]
-
Molecular Weight: 242.23 g/mol [3]
-
Key Functional Groups: Carboxylic acid, Amide, Pyridine ring
The presence of both hydrogen bond donors (carboxylic acid -OH, amide -NH) and acceptors (carboxylic C=O, amide C=O, pyridine N) suggests a complex solubility profile that is highly dependent on the nature of the solvent.
Theoretical Principles: Predicting Solubility Behavior
The solubility of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is governed by the principle of "like dissolves like." The molecule's overall polarity, which results from the interplay of its polar functional groups and nonpolar aromatic rings, dictates its affinity for different types of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and amide groups of the target molecule are expected to interact favorably with alcohols, suggesting moderate to good solubility. However, the bulky aromatic structure may limit this solubility compared to simpler carboxylic acids.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. Solvents like DMF are often used in reactions involving this intermediate, implying they are effective solubilizing agents.[1] The polarity of these solvents can disrupt the intermolecular hydrogen bonding between the solute molecules, facilitating dissolution.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and amide functionalities, the compound is expected to have very low solubility in nonpolar solvents.[5]
-
Acid-Base Chemistry: The carboxylic acid group (acidic) and the pyridine ring (basic) mean the compound is amphoteric. Its solubility in protic solvents can be influenced by pH. In organic solvents containing acidic or basic additives, its solubility may be significantly altered.[6]
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7]
Rationale for Method Selection
This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By maintaining a constant temperature (isothermal) and providing sufficient time for equilibration, it yields highly reproducible and accurate solubility data, which is critical for process development and validation.[8]
Detailed Experimental Protocol
Materials:
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 2-(Pyridin-2-ylcarbamoyl)benzoic acid to a vial. The excess is crucial to ensure that a saturated solution is formed. A visible amount of undissolved solid should remain at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[8][9]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[10]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL, g/L, or molarity.
Workflow Visualization
The following diagram illustrates the key steps in the isothermal shake-flask solubility determination workflow.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Analytical Quantification
Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.
-
HPLC-UV Method:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Data Presentation
While specific data is pending experimental determination, the results should be compiled into a structured table for clear comparison. Researchers can use the following template to record their findings.
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Dimethylformamide (DMF) | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| Dichloromethane | Chlorinated | 25.0 | Experimental Value | Calculated Value |
| Toluene | Nonpolar | 25.0 | Experimental Value | Calculated Value |
| Hexane | Nonpolar | 25.0 | Experimental Value | Calculated Value |
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. By combining theoretical predictions based on molecular structure with the practical application of the isothermal shake-flask method, researchers can generate the critical data needed for process optimization in the synthesis of Piroxicam. The methodologies detailed herein provide a self-validating system to produce reliable and authoritative solubility data, empowering scientists in their research and development endeavors.
References
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- BenchChem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.
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- California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Sigma-Aldrich. (n.d.). 2-(Pyridin-3-yl)benzoic acid.
- Marques, M. R. C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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An In-depth Technical Guide to the Spectral Interpretation of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
Molecular Structure and Synthesis
The synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid involves the reaction of phthalic anhydride with 2-aminopyridine. The lone pair of the amino group on 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form the final amic acid product.
Caption: Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of 2-(pyridin-2-ylcarbamoyl)benzoic acid is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, amide, and aromatic functionalities.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).
-
Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]
Interpretation of the FT-IR Spectrum
The following table summarizes the expected characteristic IR absorption bands for 2-(pyridin-2-ylcarbamoyl)benzoic acid, based on data from analogous compounds.[2][3][4][5][6]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Very broad band, indicative of hydrogen bonding.[6] |
| ~3300 | Amide (N-H) | Stretching | Medium to sharp peak.[5] |
| 1700-1680 | Carboxylic Acid (C=O) | Stretching | Strong, sharp peak. |
| 1680-1650 | Amide (C=O) (Amide I) | Stretching | Strong, sharp peak.[5] |
| 1600-1450 | Aromatic (C=C) | Stretching | Multiple sharp bands of varying intensity. |
| ~1550 | Amide (N-H) (Amide II) | Bending | Medium intensity peak. |
| 1320-1210 | Carboxylic Acid (C-O) | Stretching | Medium intensity peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[7]
-
Data Acquisition: The sample solution is transferred to an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[7] Tetramethylsilane (TMS) is typically used as an internal standard.
Caption: Experimental workflow for NMR spectral analysis.
¹H NMR Spectrum: Predicted Data and Interpretation
The predicted ¹H NMR spectrum of 2-(pyridin-2-ylcarbamoyl)benzoic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amide proton, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | Carboxylic acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[7] |
| ~10.5 | s | 1H | Amide (-NH-) | The amide proton is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. |
| 8.2-8.4 | m | 2H | Aromatic protons (Pyridyl and Benzoyl) | Protons ortho to the nitrogen in the pyridine ring and the proton ortho to the carbonyl group are deshielded. |
| 7.8-8.0 | m | 2H | Aromatic protons (Pyridyl and Benzoyl) | Aromatic protons in different electronic environments. |
| 7.5-7.7 | m | 3H | Aromatic protons (Benzoyl) | Aromatic protons of the benzoic acid moiety. |
| 7.1-7.3 | m | 1H | Aromatic proton (Pyridyl) | Aromatic proton of the pyridine ring. |
¹³C NMR Spectrum: Predicted Data and Interpretation
The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | Carboxylic acid (-C OOH) | The carbonyl carbon of the carboxylic acid is highly deshielded.[7] |
| ~167 | Amide (-C ONH-) | The amide carbonyl carbon is also significantly deshielded. |
| ~151 | Aromatic C (Pyridyl C-N) | The carbon atom attached to the nitrogen in the pyridine ring is deshielded. |
| 115-148 | Aromatic Carbons | The remaining aromatic carbons of both the pyridine and benzene rings will resonate in this region.[7] |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The solution is infused into the electrospray ionization source of a mass spectrometer. The data is collected in either positive or negative ion mode.
Interpretation of the Mass Spectrum
The molecular formula of 2-(pyridin-2-ylcarbamoyl)benzoic acid is C₁₃H₁₀N₂O₃, with a monoisotopic mass of 242.0691 g/mol .
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 243.0764 |
| [M+Na]⁺ | 265.0583 |
| [M-H]⁻ | 241.0619 |
Data sourced from PubChem
A plausible fragmentation pathway in positive-ion ESI-MS could involve the loss of water from the protonated molecule, followed by other characteristic losses.
Caption: Plausible fragmentation pathway in positive-ion ESI-MS.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry data provides a powerful and synergistic approach to the structural elucidation of 2-(pyridin-2-ylcarbamoyl)benzoic acid. While this guide has relied on predicted and analogous data due to the lack of publicly available experimental spectra, the principles and expected spectral features outlined herein provide a robust framework for researchers. The detailed protocols and interpretations serve as a valuable resource for the confident identification and characterization of this important molecule in various scientific endeavors.
References
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PubChem. (n.d.). 2-[(pyridin-2-yl)carbamoyl]benzoic acid. Retrieved from [Link]
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Kartal, Z., & Şentürk, Ş. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co and Mn). Zeitschrift für Naturforschung A, 60(4), 285–288. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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Adesina, K. A., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). [Link]
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International Union of Crystallography. (2016). A 2:1 co-crystal of 2-methyl-benzoic acid and N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide. Retrieved from [Link]
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IJTSRD. (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Applications of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid in Drug Discovery
Abstract
This technical guide explores the promising, yet underexplored, potential of 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a scaffold for the development of novel therapeutics. Drawing upon extensive research into structurally related compounds and the well-validated role of key biological targets, we present a compelling case for its investigation as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a high-value target for the treatment of type 2 diabetes, obesity, and other metabolic disorders. This guide provides a comprehensive overview of the scientific rationale, a detailed exploration of the molecular mechanisms of PTP1B, and robust, field-proven experimental protocols for the screening and characterization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid and its analogues as PTP1B inhibitors.
Introduction: The Emerging Potential of a Novel Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a molecule featuring a benzoic acid moiety linked to a pyridine ring via an amide bond, represents a scaffold with significant, yet largely untapped, potential. While direct studies on this specific compound are limited, the wealth of data on structurally similar molecules, particularly those containing a benzoic acid core, provides a strong foundation for targeted investigation. The inherent structural features of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, including its hydrogen bonding capabilities and aromatic systems, make it an attractive candidate for interaction with enzymatic active sites.
This guide will focus on the most promising therapeutic application for this scaffold: the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). The rationale for this focus is built upon the established success of benzoic acid derivatives in targeting this critical enzyme.
The Scientific Rationale: Targeting PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key therapeutic target for a range of metabolic diseases, including type 2 diabetes and obesity.[1][2][3][4][5] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in the insulin and leptin signaling pathways.[2][3][6][7]
2.1. The Role of PTP1B in Insulin Signaling
The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, which in turn activates downstream signaling molecules, most notably the insulin receptor substrates (IRS).[7][8][9] This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream.[10]
PTP1B acts as a "brake" on this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the insulin signal.[8][11][12] In states of insulin resistance, such as in type 2 diabetes, the expression and activity of PTP1B are often elevated, leading to a blunted response to insulin.[11][12] Therefore, the inhibition of PTP1B is a highly attractive strategy to enhance insulin sensitivity and improve glycemic control.[1][6][13]
}
2.2. The Promise of Benzoic Acid Derivatives as PTP1B Inhibitors
A significant body of research has demonstrated the potential of compounds containing a benzoic acid scaffold to act as PTP1B inhibitors.[14][15][16] For instance, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of PTP1B, with crystallographic studies revealing that it mimics the binding of the natural phosphotyrosine substrate in the enzyme's active site.[11][17][18] The carboxylic acid moiety is crucial for this interaction, forming key hydrogen bonds within the catalytic pocket.
The structure of 2-(Pyridin-2-ylcarbamoyl)benzoic acid shares key features with these known inhibitors, namely the accessible carboxylic acid group and a rigid aromatic backbone. The pyridine ring and the amide linker offer additional points for potential interactions with the enzyme, which could be exploited to enhance potency and selectivity.
Molecular Mechanism of PTP1B Inhibition
Understanding the structural biology of PTP1B is paramount for the rational design of inhibitors. The enzyme possesses a highly conserved and positively charged active site that recognizes and binds to phosphotyrosine residues.[19][20] Key residues in the active site, such as Cys215, play a direct role in the catalytic mechanism of dephosphorylation.[21]
Inhibitors based on the benzoic acid scaffold are thought to function as phosphotyrosine mimetics. The negatively charged carboxylate group at physiological pH can engage in electrostatic interactions with the positively charged residues in the PTP1B active site, effectively blocking the entry of the natural substrate.
Furthermore, opportunities for achieving inhibitor selectivity exist by targeting regions adjacent to the active site. PTP1B has a secondary, non-catalytic aryl phosphate-binding pocket that can be exploited to develop bidentate inhibitors with improved potency and selectivity over other protein tyrosine phosphatases, such as the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[15][16][22] The pyridine moiety of 2-(Pyridin-2-ylcarbamoyl)benzoic acid could potentially be oriented to interact with such secondary binding sites.
Experimental Protocols for Screening and Characterization
The evaluation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid and its derivatives as PTP1B inhibitors requires a systematic approach involving both enzymatic and cellular assays.
4.1. In Vitro PTP1B Enzymatic Inhibition Assay
This initial screening assay is designed to directly measure the ability of a test compound to inhibit the catalytic activity of purified PTP1B. A common and robust method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Suramin or Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution (final DMSO concentration should be kept below 1%)
-
Recombinant PTP1B enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add pNPP solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH). This also enhances the color of the product.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
}
4.2. Cellular Assay for PTP1B Inhibition
Following the confirmation of direct enzymatic inhibition, it is crucial to assess the compound's activity in a cellular context. This can be achieved by measuring the phosphorylation status of PTP1B substrates, such as the insulin receptor, in cultured cells.
Objective: To evaluate the ability of test compounds to enhance insulin-stimulated phosphorylation of the insulin receptor in a cell-based model.
Materials:
-
A suitable cell line (e.g., HepG2 human hepatoma cells or HEK293 cells overexpressing the human insulin receptor)
-
Cell culture medium and supplements
-
Test compounds
-
Insulin
-
Lysis buffer
-
Phospho-specific antibodies against the insulin receptor (e.g., anti-phospho-IR β Tyr1162/1163)
-
Total insulin receptor antibody
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA reagents
Step-by-Step Protocol:
-
Cell Culture: Plate the cells in a suitable format (e.g., 6-well plates) and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific IR antibody and the total IR antibody.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total IR.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the ELISA signal. Normalize the phosphorylated IR signal to the total IR signal. Compare the insulin-stimulated phosphorylation in compound-treated cells to that in vehicle-treated cells.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening of 2-(Pyridin-2-ylcarbamoyl)benzoic acid will provide a critical starting point for a structure-activity relationship (SAR) study. The goal of SAR is to understand how modifications to the chemical structure of a compound affect its biological activity.[23][24]
Key Areas for Modification and Exploration:
-
Substituents on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can be varied to optimize interactions with the enzyme. Electron-withdrawing or electron-donating groups can be introduced to modulate the pKa of the pyridine nitrogen and its potential for hydrogen bonding.
-
Substituents on the Benzoic Acid Ring: Modifications to the benzoic acid ring can influence the compound's orientation in the active site and its physicochemical properties, such as solubility and cell permeability.
-
The Amide Linker: The amide bond provides rigidity to the molecule. Modifications to this linker, such as altering its length or flexibility, could be explored, although this would deviate from the core structure.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
| Compound ID | R1 (Pyridine) | R2 (Benzoic Acid) | PTP1B IC₅₀ (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Lead-001 | H | H | 15.2 | 1.5 |
| Analog-A | 4-Cl | H | 8.7 | 2.1 |
| Analog-B | H | 4-F | 12.5 | 1.8 |
| Analog-C | 4-MeO | H | 25.1 | 1.2 |
| Analog-D | H | 3-OH | 9.8 | 0.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of an SAR study.
Conclusion and Future Directions
2-(Pyridin-2-ylcarbamoyl)benzoic acid presents a promising, yet underexplored, scaffold for the development of novel PTP1B inhibitors. The strong scientific rationale for targeting PTP1B in metabolic diseases, coupled with the known success of benzoic acid derivatives as inhibitors of this enzyme, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound and its analogs.
Future research should focus on the synthesis of a focused library of derivatives to establish a robust structure-activity relationship. Promising compounds should be further characterized for their selectivity against other phosphatases and their pharmacokinetic properties. Ultimately, the exploration of 2-(Pyridin-2-ylcarbamoyl)benzoic acid and its analogs could lead to the discovery of novel therapeutic agents for the treatment of type 2 diabetes, obesity, and related metabolic disorders.
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Shinde RN, Kumar GS, Eqbal S, Sobhia ME. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS ONE. 2018;13(6):e0199020. Available from: [Link]
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Gorniak, A., et al. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences. 2022;23(15):8581. Available from: [Link]
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Kowalik, D., et al. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. Molecules. 2022;27(13):4038. Available from: [Link]
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Deshpande, T. A., et al. PTP1B Inhibitors as Potential Target for Type II Diabetes. Current Research in Diabetes & Obesity Journal. 2020;14(1):555876. Available from: [Link]
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Lee, S. Y., et al. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology. 2025;35(7). Available from: [Link]
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Delibegovic, M., et al. Protein tyrosine phosphatase 1B in metabolic diseases and drug development. Nature Reviews Endocrinology. 2024;20(6):366-378. Available from: [Link]
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Maccari, R., et al. Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. ChemMedChem. 2009;4(6):957-62. Available from: [Link]
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Zabolotny, J. M., et al. Protein tyrosine phosphatase 1B (PTP1B) and obesity. Metabolism. 2013;62(11):1539-47. Available from: [Link]
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Sun, T., et al. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Cardiovascular Medicine. 2024;11:1445739. Available from: [Link]
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Andersen, H. S., et al. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry. 2000;275(10):7101-8. Available from: [Link]
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Puius, Y. A., et al. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor. Proceedings of the National Academy of Sciences of the United States of America. 1997;94(25):13420-5. Available from: [Link]
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Galic, S., et al. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology. 2005;25(2):819-29. Available from: [Link]
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Kumar, A., et al. Protein Tyrosine Phosphatase (PTP1B): A promising Drug Target Against Life-threatening Ailments. Current Molecular Pharmacology. 2020;13(1):17-30. Available from: [Link]
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Li, X., et al. Synthesis, structure and in vitro biological properties of a new copper(II) complex with 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid. Journal of Molecular Structure. 2021;1240:130573. Available from: [Link]
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Balamurugan, R., et al. X-ray structure of PTP1B in complex with a new PTP1B inhibitor. ResearchGate. 2025. Available from: [Link]
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Andersen, H. S., et al. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. The Journal of Biological Chemistry. 2000;275(10):7101-8. Available from: [Link]
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Wiesmann, C., et al. Discovery and Structure-Activity Relationship of Oxalylarylaminobenzoic Acids as Inhibitors of Protein Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry. 2004;47(18):4483-94. Available from: [Link]
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Bence, K. K., et al. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Biochimica et Biophysica Acta. 2014;1842(11):2176-84. Available from: [Link]
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Keedy, D. A., et al. New routes for PTP1B allosteric inhibition by multitemperature crystallography, fragment screening and covalent tethering. bioRxiv. 2017. Available from: [Link]
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Wiesmann, C., et al. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry. 2004;47(18):4483-94. Available from: [Link]
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ResearchGate. The insulin signaling pathway. PTP1B, protein-tyrosine phosphatase 1B;... Available from: [Link]
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Delibegovic, M., et al. Protein tyrosine phosphatase 1B in metabolic diseases and drug development. Nature Reviews Endocrinology. 2024. Available from: [Link]
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Wolff, A. M., et al. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife. 2023;12:e84316. Available from: [Link]
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Sun, T., et al. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Cardiovascular Medicine. 2024;11:1445739. Available from: [Link]
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Ngemenya, M. N., et al. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. 2018. Available from: [Link]
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Lounis, B., et al. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences. 2022;23(13):6985. Available from: [Link]
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Medsimplified. Insulin Signalling Pathway | AKT/PI3k Signalling Pathway. YouTube. 2022. Available from: [Link]
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Zhang, Z. Y. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Expert Opinion on Investigational Drugs. 2003;12(2):223-33. Available from: [Link]
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An In-Depth Technical Guide on the Intramolecular Nucleophilic Attack in 2-(Pyridin-2-ylcarbamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(Pyridin-2-yl)carbamoyl]benzoic acid is an organic compound featuring both benzamide and amide functionalities.[1] This guide delves into the critical, yet nuanced, intramolecular nucleophilic attack within 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This phenomenon, governed by proximate functional groups, presents a compelling case study in reaction kinetics, catalysis, and structural chemistry. We will explore the underlying mechanisms, influential factors, and the advanced analytical techniques required to elucidate this process. This document serves as a comprehensive resource, synthesizing theoretical principles with actionable experimental protocols to empower researchers in harnessing and understanding this pivotal intramolecular reaction.
Introduction: The Significance of Intramolecular Reactions
Intramolecular reactions occur between two reactive sites within the same molecule.[2] This proximity significantly increases the effective concentration of the reacting moieties, often leading to substantially higher reaction rates compared to their intermolecular counterparts.[2] Such reactions are fundamental in the synthesis of cyclic compounds, including lactams and other heterocyclic structures, which are prevalent scaffolds in pharmaceuticals and natural products.[3]
The subject of this guide, 2-(Pyridin-2-ylcarbamoyl)benzoic acid, possesses a carboxylic acid and an amide group held in an ortho-position on a benzene ring. This specific arrangement creates a favorable environment for an intramolecular nucleophilic attack, where the carboxylate can act as a nucleophile, targeting the electrophilic carbonyl carbon of the amide. Understanding and controlling this cyclization is paramount for the synthesis of novel heterocyclic systems and for predicting the stability and reactivity of related pharmaceutical compounds.
Foundational Chemistry: Synthesis and Physicochemical Properties
The synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is typically achieved through the reaction of phthalic anhydride with 2-aminopyridine. This is a nucleophilic acyl substitution where the amino group of 2-aminopyridine attacks a carbonyl carbon of the phthalic anhydride, leading to the opening of the anhydride ring to form the N-substituted phthalamic acid.[4][5]
Reaction Scheme:
Caption: Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Table 1: Physicochemical Properties [1][4][6][7]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phthalic Anhydride | C₈H₄O₃ | 148.11 | 131 | White solid |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 59-61 | White to yellow crystalline solid |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | C₁₃H₁₀N₂O₃ | 242.23 | 190-192 (decomposes) | Solid |
The Core Mechanism: Intramolecular Nucleophilic Attack
The intramolecular cyclization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the carboxylate oxygen on the amide carbonyl carbon. This forms a tetrahedral intermediate which can then collapse, leading to the cleavage of the C-N bond and the formation of a cyclic anhydride and 2-aminopyridine, or more favorably under certain conditions, the formation of a new heterocyclic ring system.
Caption: Generalized pathway of the intramolecular reaction.
Several factors critically influence the rate and outcome of this intramolecular reaction:
pH Dependence
The pH of the reaction medium is a crucial determinant of the reaction rate. For the intramolecular nucleophilic attack to occur, the carboxylic acid group must be deprotonated to form the more nucleophilic carboxylate anion. Conversely, the amide nitrogen can be protonated under acidic conditions, which would inhibit its ability to act as a leaving group.
-
Acidic Conditions (pH < pKa of carboxylic acid): The carboxylic acid is protonated, reducing its nucleophilicity. The reaction is slow.[8]
-
Neutral to Slightly Basic Conditions (pH ≈ pKa to 8): The concentration of the nucleophilic carboxylate increases, accelerating the reaction.[9][10]
-
Strongly Basic Conditions (pH > 10): While the carboxylate is fully deprotonated, competing intermolecular reactions, such as hydrolysis of the amide by hydroxide ions, can become significant.[8]
The interplay between these pH-dependent effects often results in a bell-shaped pH-rate profile, a hallmark of many intramolecularly catalyzed reactions.[8][9]
Catalysis
The intramolecular reaction can be subject to catalysis:
-
General Acid/Base Catalysis: Buffer components can act as proton donors or acceptors, facilitating the formation of the tetrahedral intermediate and its subsequent breakdown.[11]
-
Metal Ion Catalysis: Lewis acidic metal ions can coordinate to the amide carbonyl oxygen, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[12][13][14] This is a common strategy in synthetic chemistry to promote amidation and related reactions.[12][13][14][15]
Solvent Effects
The choice of solvent can influence the reaction rate by stabilizing or destabilizing the ground state, transition state, and intermediates. Polar aprotic solvents are often preferred as they can solvate the charged carboxylate without strongly hydrogen-bonding to it, thus preserving its nucleophilicity.
Experimental Protocols for Studying the Intramolecular Reaction
A robust understanding of the intramolecular nucleophilic attack in 2-(Pyridin-2-ylcarbamoyl)benzoic acid necessitates rigorous experimental investigation.
Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid[5]
Materials:
-
Phthalic anhydride
-
2-Aminopyridine
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 50 mL of anhydrous THF.
-
To the stirred solution, add 2-aminopyridine (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Kinetic Analysis by UV-Vis Spectroscopy
The rate of the intramolecular cyclization can be monitored by observing the change in the UV-Vis absorbance spectrum over time. The formation of a new cyclic product will likely result in a shift in the maximum absorbance wavelength (λ_max).
Workflow:
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Product Characterization
The structure of the cyclized product(s) and any intermediates must be unambiguously determined.
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To determine the connectivity of atoms in the product and confirm the formation of the new heterocyclic ring. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its elemental composition. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the product, such as the disappearance of the carboxylic acid OH stretch and changes in the carbonyl stretching frequencies. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the product if suitable crystals can be obtained. |
Applications and Future Directions
The study of the intramolecular nucleophilic attack in 2-(Pyridin-2-ylcarbamoyl)benzoic acid and its analogs has significant implications for:
-
Drug Design and Stability: Understanding the propensity for cyclization is crucial for predicting the shelf-life and metabolic fate of drugs containing similar structural motifs.
-
Synthesis of Novel Heterocycles: This intramolecular reaction provides a synthetic route to novel fused heterocyclic systems that may possess interesting biological activities.
-
Development of Prodrugs: The cyclization can be exploited as a mechanism for the controlled release of an active pharmaceutical ingredient.
Future research in this area could focus on the development of catalysts that can control the rate and selectivity of the cyclization, the synthesis and evaluation of a broader range of analogs with diverse substituents, and the application of computational chemistry to model the reaction pathway and predict the reactivity of new derivatives.
Conclusion
The intramolecular nucleophilic attack in 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a rich and informative area of study for chemists and pharmaceutical scientists. A thorough understanding of the underlying mechanisms, influential factors, and appropriate analytical techniques is essential for both fundamental research and the development of new chemical entities. This guide provides a solid foundation for researchers to explore this fascinating intramolecular process.
References
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Opatz, T., & Ferenc, D. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(2), M1407. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs-VMamyAuaPGs-z4dAibZ8AIgF6vPjMcVUp867MUChG_BJjYE1_q-pLY4PyRA8fae3Bjp-W1fznPNByj3nNUX0m1drAi4NaemMAS1iAe77fSnQWoZHGwJI2o3V6wv7Ex_Tl23QQc=]([Link]
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A Technical Guide to the Paramagnetic Properties of Metal Complexes with 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the paramagnetic properties associated with 2-(Pyridin-2-ylcarbamoyl)benzoic acid. It establishes that this organic molecule, while inherently diamagnetic, serves as a versatile ligand for forming paramagnetic coordination complexes with transition metal ions. The document details the synthesis of these complexes, outlines rigorous experimental protocols for characterizing their magnetic behavior, and discusses the application of computational chemistry for theoretical validation. Key methodologies covered include the Evans method for determining magnetic susceptibility in solution, Electron Paramagnetic Resonance (EPR) spectroscopy for probing the electronic structure of metal centers, and the use of Density Functional Theory (DFT) for predictive modeling. This guide is intended to serve as a comprehensive resource for researchers leveraging the magnetic properties of these compounds in fields such as catalysis, materials science, and medicinal chemistry.
Introduction: The Origin of Paramagnetism
2-(Pyridin-2-ylcarbamoyl)benzoic acid, a molecule featuring pyridine, amide, and carboxylic acid functional groups, is a closed-shell organic compound. In its pure state, all electrons are paired, resulting in diamagnetic behavior—a weak repulsion from magnetic fields. However, its significance in the context of paramagnetism arises from its exceptional ability to act as a chelating ligand for transition metal ions.
Paramagnetism is a property of materials that are weakly attracted to an external magnetic field. This phenomenon originates from the presence of atoms or molecules with unpaired electrons.[1] When 2-(Pyridin-2-ylcarbamoyl)benzoic acid coordinates with a transition metal ion possessing unpaired electrons in its d-orbitals (e.g., Cu(II), Mn(II), Fe(III), Co(II)), the resulting metal-ligand complex exhibits paramagnetic properties.[2] The ligand field created by the coordinating atoms—typically the nitrogen of the pyridine ring and oxygens from the carboxylate and amide groups—directly influences the electronic structure and, consequently, the magnetic behavior of the metal center.[3]
This guide focuses on the synthesis and characterization of these paramagnetic metal complexes, providing both the theoretical foundation and practical methodologies required for their study.
Synthesis of Paramagnetic Metal Complexes
The synthesis of metal complexes with 2-(Pyridin-2-ylcarbamoyl)benzoic acid is typically achieved by reacting a soluble salt of the desired transition metal with the ligand in a suitable solvent.[2][4] The choice of solvent and reaction conditions (e.g., temperature, pH) is critical for obtaining crystalline products suitable for characterization.[5]
General Synthetic Protocol
A representative procedure for synthesizing a paramagnetic complex, such as a Cu(II) complex, is outlined below. This protocol can be adapted for other transition metals.[2][6]
Step 1: Ligand Preparation
-
Dissolve 2-(Pyridin-2-ylcarbamoyl)benzoic acid in a suitable solvent (e.g., ethanol or methanol).
-
Add a base (e.g., sodium hydroxide or triethylamine) in a stoichiometric amount to deprotonate the carboxylic acid group, enhancing its coordinating ability.
Step 2: Metal Salt Solution
-
In a separate vessel, dissolve a salt of the transition metal (e.g., copper(II) acetate, nickel(II) chloride) in the same solvent.
Step 3: Complexation
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The formation of a precipitate often indicates the formation of the coordination complex.
-
The reaction mixture may be heated or refluxed to ensure complete reaction.[2]
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature or below to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold solvent to remove any unreacted starting materials.
-
Dry the complex under vacuum. Recrystallization from an appropriate solvent system may be performed to obtain high-purity crystals.
The following diagram illustrates a typical workflow for the synthesis and isolation of a paramagnetic metal complex.
Caption: Workflow for the synthesis of a paramagnetic complex.
Characterization of Magnetic Properties
Once a paramagnetic complex is synthesized, its magnetic properties must be quantified. This section details key experimental techniques for this purpose.
Magnetic Susceptibility by the Evans Method
The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[1][7] It relies on measuring the change in the chemical shift of an inert reference compound in the presence of the paramagnetic species.[8][9]
Principle: The paramagnetic solute alters the local magnetic field experienced by the solvent and a reference compound. This change in the magnetic field causes a shift (Δf) in the resonance frequency of the reference signal. This shift is directly proportional to the molar magnetic susceptibility (Χm) of the paramagnetic complex.[7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the paramagnetic complex with a precisely known concentration (c) in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an inert reference compound (e.g., tert-butanol or tetramethylsilane, TMS).
-
Prepare a reference NMR tube containing only the deuterated solvent and the same concentration of the reference compound. A coaxial insert tube is often used, with the reference solution in the inner tube and the sample solution in the outer tube.[8]
-
-
NMR Measurement:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the signal of the reference compound in the presence of the paramagnetic sample and the signal from the pure reference solution.
-
Measure the frequency difference (Δf, in Hz) between these two signals.
-
-
Calculation:
-
The molar magnetic susceptibility (Χm) is calculated using the Evans equation:[7]
-
Χm = Δf / (f * c)
-
Where:
-
Δf is the frequency shift (Hz).
-
f is the spectrometer operating frequency (Hz).
-
c is the molar concentration of the complex (mol/L).
-
-
-
The effective magnetic moment (μ_eff) can then be calculated from the molar magnetic susceptibility:[7][10]
-
μ_eff = 2.828 * sqrt(Χm * T)
-
Where T is the temperature in Kelvin.
-
-
The number of unpaired electrons (n) can be estimated from the spin-only magnetic moment:[10]
-
μ_s = sqrt(n * (n + 2))
Data Presentation: The results from an Evans method experiment can be summarized as follows:
| Parameter | Symbol | Value | Units |
| Spectrometer Frequency | f | 400 | MHz |
| Temperature | T | 298 | K |
| Concentration | c | 0.01 | mol/L |
| Frequency Shift | Δf | 50 | Hz |
| Molar Susceptibility | Χm | 1.25 x 10⁻⁸ | m³/mol |
| Effective Magnetic Moment | μ_eff | 1.89 | B.M. |
| Estimated Unpaired Electrons | n | ~1 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a powerful technique that specifically detects species with unpaired electrons.[11] It provides detailed information about the electronic structure and the coordination environment of the paramagnetic metal center.[12][13]
Principle: EPR spectroscopy measures the absorption of microwave radiation by an unpaired electron in an external magnetic field. The resonance condition depends on the electron's g-factor and its interactions with nearby nuclear spins (hyperfine coupling). For a d⁹ system like many Cu(II) complexes, the EPR spectrum can reveal the geometry of the complex (e.g., elongated octahedral vs. trigonal bipyramidal) and the nature of the singly occupied molecular orbital (SOMO).[11][14][15]
Experimental Protocol:
-
Sample Preparation: The complex can be studied as a frozen solution, a powder, or a single crystal. For frozen solutions, a non-coordinating solvent is chosen to preserve the complex's structure.
-
Data Acquisition: The sample is placed in the EPR spectrometer cavity, cooled to a low temperature (often liquid nitrogen or helium temperatures), and the microwave absorption is measured as the magnetic field is swept.
-
Spectral Analysis: The resulting spectrum is analyzed to extract key parameters:
-
g-values: These are analogous to the chemical shift in NMR and are indicative of the electronic environment of the unpaired electron. Anisotropic g-values (gx, gy, gz) provide information about the symmetry of the complex.
-
Hyperfine Coupling Constants (A): These arise from the interaction of the electron spin with the magnetic moment of the metal nucleus and ligand nuclei, providing insight into the delocalization of the unpaired electron onto the ligands.
-
Caption: Workflow for EPR spectroscopy and data interpretation.
Computational Modeling of Magnetic Properties
Density Functional Theory (DFT) has become an invaluable tool for predicting and rationalizing the magnetic properties of coordination compounds.[16][17] It allows for the calculation of properties like exchange coupling constants and g-tensors, providing a bridge between molecular structure and experimental observations.[15][18]
Methodology:
-
Structure Optimization: The first step is to obtain an accurate molecular geometry, either from X-ray diffraction data or through a geometry optimization calculation.
-
Property Calculation: Specialized DFT calculations are then performed on the optimized structure. For example, the Broken-Symmetry (BS-DFT) approach is commonly used to estimate the magnetic exchange coupling constant (J) in polynuclear complexes.[18] For EPR parameters, dedicated methods are used to compute the g-tensor and hyperfine coupling constants.[15]
-
Analysis: The calculated values are compared with experimental data from magnetometry and EPR. This comparison can validate the proposed electronic structure or help refine the interpretation of experimental results.[19][20]
Caption: Computational workflow for DFT analysis of magnetic properties.
Conclusion
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a key building block for creating a diverse range of paramagnetic materials. While the ligand itself is diamagnetic, its coordination to transition metal ions imparts fascinating magnetic properties to the resulting complexes. A comprehensive understanding of these properties requires a synergistic approach combining targeted synthesis, rigorous experimental characterization through techniques like the Evans method and EPR spectroscopy, and theoretical validation using computational methods like DFT. The protocols and frameworks presented in this guide offer a robust foundation for researchers and scientists to explore and harness the paramagnetic behavior of these versatile coordination compounds.
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Garribba, E., & Micera, G. (n.d.). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. Journal of Chemical Education. Retrieved from [Link]
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Demeshko, S., et al. (n.d.). Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy. Dalton Transactions. Retrieved from [Link]
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Garribba, E., & Micera, G. (n.d.). The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. ResearchGate. Retrieved from [Link]
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Minkin, V. I., et al. (n.d.). Computational insight into magnetic behavior and properties of the transition metal complexes with redox-active ligands: A DFT approach. ResearchGate. Retrieved from [Link]
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Minkin, V. I., et al. (n.d.). Computational insight into magnetic behavior and properties of the transition metal complexes with redox-active ligands: a DFT approach. Sci-Hub. Retrieved from [Link]
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Maurice, R. (2019). DFT Investigations of the Magnetic Properties of Actinide Complexes. MDPI. Retrieved from [Link]
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Drahoš, B., et al. (n.d.). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. PubMed Central. Retrieved from [Link]
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Majeed, A. S. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. Retrieved from [Link]
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Zhang, J., et al. (n.d.). Synthesis, Crystal Structure and Magnetic Properties of 1D Chain Complexes Based on Azo Carboxylate Oxime Ligand. MDPI. Retrieved from [Link]
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Rz¹czyñska, Z., & K³opot, Z. (n.d.). Synthesis, spectroscopy and magnetic properties of transition-metal complexes with aminophosphonate derivatives of pyridine. ResearchGate. Retrieved from [Link]
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Zhang, X., et al. (2023). Self-Assembly Heterometallic Cu-Ln Complexes: Synthesis, Crystal Structures and Magnetic Characterization. MDPI. Retrieved from [Link]
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Wang, H., et al. (n.d.). Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. PubMed Central. Retrieved from [Link]
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Syed, S. B., et al. (2016). A 2:1 co-crystal of 2-methylbenzoic acid and N,N'-bis(pyridin-4-ylmethyl)ethanediamide. CORE. Retrieved from [Link]
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Liu, L. L., et al. (2022). Green Synthesis, Characterization and Thermal Investigation of Ni(II) and Cu(II) Complexes Constructed by Pyridine-2,6-Dicarboxylic Acid. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. Retrieved from [Link]
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Boyle, P. D., et al. (n.d.). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC. Retrieved from [Link]
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Kim, H., et al. (n.d.). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate. Retrieved from [Link]
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Gerasimchuk, N., et al. (2023). Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. MDPI. Retrieved from [Link]
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Syed, S. B., et al. (2016). A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide. IUCr. Retrieved from [Link]
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Syed, S. B., et al. (2016). A 2:1 co-crystal of 2-methyl-benzoic acid and N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide. PubMed. Retrieved from [Link]
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Emori, S., & Muto, Y. (n.d.). Magnetic properties of polymeric mixed ligand manganese(II) complex with p-nitrobenzoic acid and pyridine-N-oxide. ResearchGate. Retrieved from [Link]
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Hercheľ, R., et al. (n.d.). Structural and magnetic properties of cobalt(II) complexes with pyridinecarboxamide ligands. ResearchGate. Retrieved from [Link]
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Zhang, L., et al. (n.d.). Cobalt(ii), nickel(ii), manganese(ii) and zinc(ii) metal–organic frameworks constructed with the newly designed 2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid ligand: syntheses, crystal structures and properties. CrystEngComm. Retrieved from [Link]
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Akachuku, A. N., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMedCentral. Retrieved from [Link]
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Chrenová, J., et al. (2022). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. Retrieved from [Link]
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Aghabozorg, H., et al. (n.d.). Synthesis, characterization and crystal structure of Ni(II) coordination polymer with 1,3,5 benzenetricarboxylic acid and 2,2′-bipyridine ligands. ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a valuable heterocyclic compound. This document is designed for researchers, scientists, and professionals in drug development and organic chemistry, offering in-depth experimental procedures, mechanistic insights, and characterization guidelines. The synthesis is achieved through a robust nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine. This guide emphasizes the causality behind experimental choices to ensure reproducibility and high-purity yields.
Introduction and Significance
2-(Pyridin-2-ylcarbamoyl)benzoic acid (C₁₃H₁₀N₂O₃) is an organic compound featuring both a carboxylic acid and an amide functional group linked to a pyridine ring.[1][2] Its structural motifs make it a significant building block in medicinal chemistry and materials science. Derivatives of this scaffold are explored for various pharmaceutical applications, including potential use in the development of antihistamines and analgesics.[1] The protocol detailed herein describes a reliable and efficient method for its laboratory-scale synthesis.
Principle of Synthesis: A Mechanistic Overview
The synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is predicated on the nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the primary amino group of 2-aminopyridine on one of the electrophilic carbonyl carbons of the phthalic anhydride ring.[3] This attack leads to the irreversible opening of the five-membered anhydride ring to form the thermodynamically stable phthalamic acid derivative, which is the target compound. The use of a protic solvent like glacial acetic acid can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Physicochemical Properties of Key Compounds
A clear understanding of the physical and chemical properties of the reactants and the product is crucial for safe handling and successful synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131.6 | White solid/flakes |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 59-61 | White to light-yellow crystalline solid |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | C₁₃H₁₀N₂O₃ | 242.23 | ~188 (Decomposes) | Solid |
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid on a 10 mmol scale. Adjustments can be made as necessary.
Reagents and Materials
-
Phthalic Anhydride (C₈H₄O₃, 1.48 g, 10 mmol)
-
2-Aminopyridine (C₅H₆N₂, 0.94 g, 10 mmol)
-
Glacial Acetic Acid (CH₃COOH, 50 mL)
-
Deionized Water (H₂O)
-
Ethanol (C₂H₅OH, for recrystallization)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers and Graduated cylinders
-
Büchner funnel and flask
-
Filter paper
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 2-aminopyridine (0.94 g, 10 mmol).
-
Rationale: Using equimolar amounts of reactants ensures the most efficient conversion to the desired product without excess starting material complicating the purification process.
-
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.[3][4]
-
Rationale: Glacial acetic acid serves as a solvent that readily dissolves the reactants at elevated temperatures and can act as a catalyst for the reaction.
-
-
Reaction Under Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours.[3][4]
-
Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The condenser prevents the loss of solvent during heating.
-
-
Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will begin to precipitate out of the solution as it cools.
-
Rationale: The solubility of the product is significantly lower in cold acetic acid, leading to its crystallization.
-
-
Product Isolation: Pour the cooled mixture into a beaker containing 150 mL of cold deionized water. This will ensure the complete precipitation of the product.[3]
-
Rationale: The product is sparingly soluble in water, so adding the reaction mixture to a large volume of cold water maximizes the recovery of the solid product.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold deionized water (e.g., 3 x 30 mL) to remove residual acetic acid and any water-soluble impurities.[3]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification by Recrystallization
For applications requiring high purity, the crude product should be recrystallized.
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactant Mole Ratio | 1:1 (Phthalic Anhydride : 2-Aminopyridine) | Ensures optimal stoichiometry for the reaction. |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium and facilitates the reaction. |
| Reaction Temperature | Reflux (~118 °C) | Accelerates the reaction rate to achieve completion in a reasonable timeframe. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to proceed to completion. |
| Expected Yield | 85-95% (Crude) | This reaction is typically high-yielding. |
Visual Schematics
Reaction Scheme
Caption: Reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the synthesized 2-(Pyridin-2-ylcarbamoyl)benzoic acid should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting point range is indicative of high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), N-H stretch from the amide (~3300 cm⁻¹), and two C=O stretches for the carboxylic acid and amide (~1700 cm⁻¹ and ~1650 cm⁻¹, respectively).[4]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
Safety and Handling
-
This procedure must be conducted in a well-ventilated fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phthalic Anhydride: Is a skin, eye, and respiratory irritant. Avoid inhalation of dust.[5]
-
2-Aminopyridine: Is toxic if swallowed, inhaled, or in contact with skin.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Handle with care.
This protocol provides a reliable pathway for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. Adherence to these steps and safety precautions will ensure a successful and safe experimental outcome.
References
- Jafari, E., et al. (2017). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in Pharmaceutical Sciences, 12(6), 526–534.
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
National Center for Biotechnology Information. (n.d.). 2-[(pyridin-2-yl)carbamoyl]benzoic acid. PubChem. Retrieved from [Link]
- Sprung, M. M. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society, 61(12), 3381–3385.
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
Sources
Application Note: High-Purity Recovery of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 2-(Pyridin-2-ylcarbamoyl)benzoic acid via recrystallization. The methodology is designed for researchers, scientists, and drug development professionals who require a high-purity solid form of the target compound, free from common synthetic impurities. We delve into the causal logic behind solvent selection, provide a detailed step-by-step protocol, and offer a robust framework for troubleshooting and purity verification. The protocol's self-validating design ensures reliable and reproducible results, critical for downstream applications in pharmaceutical development and chemical research.
Introduction and Scientific Background
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid, an amide linkage, and a pyridine ring.[1][2] Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount, as residual starting materials or side-products from its synthesis can interfere with subsequent reactions or biological assays.
Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[3] The principle is anchored in the differential solubility of a compound and its impurities in a selected solvent system at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the desired molecule, while impurities remain in the supernatant, or "mother liquor."[5]
This guide moves beyond a simple list of steps to explain the critical thinking behind developing a robust recrystallization protocol for this specific molecule, considering its unique physicochemical properties.
Physicochemical Properties & Synthetic Considerations
A successful purification strategy begins with understanding the target molecule and its likely contaminants.
2.1. Properties of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
The molecule's structure contains both polar (carboxylic acid, amide, pyridine nitrogen) and non-polar (benzene ring) functionalities, suggesting an amphiphilic character that dictates its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₃ | [2][6] |
| Molecular Weight | 242.23 g/mol | [2][6] |
| Appearance | Typically an off-white to white solid | Inferred |
| Predicted XlogP | 1.5 | [1] |
| Key Functional Groups | Carboxylic Acid, Amide, Pyridine, Benzene Ring | [2] |
2.2. Common Process-Related Impurities
The most common synthesis route for this compound involves the reaction of phthalic anhydride with 2-aminopyridine. Therefore, the primary impurities in the crude product are likely to be:
-
Unreacted 2-aminopyridine: A basic, polar starting material.
-
Phthalic Acid: Formed from the hydrolysis of unreacted phthalic anhydride. It is an acidic, polar compound.
-
Colored by-products: Often formed in small quantities during amide formation at elevated temperatures.
Our purification strategy is designed to effectively remove these specific impurities.
The Causality of Solvent Selection
The choice of solvent is the single most critical parameter in recrystallization. The ideal solvent should exhibit high solubility for 2-(Pyridin-2-ylcarbamoyl)benzoic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Based on the molecule's structure, a polar protic solvent is a logical starting point. Alcohols like ethanol can form hydrogen bonds with the carboxylic acid, amide, and pyridine groups, facilitating dissolution. However, the aromatic portions may limit solubility. This makes a binary solvent system, which allows for fine-tuning of polarity, an expert choice.
| Solvent System | Rationale for Consideration | Expected Outcome |
| Ethanol/Water | Primary Recommendation. Ethanol effectively dissolves the compound when hot. Water acts as an anti-solvent, significantly reducing solubility upon cooling, thereby promoting high recovery of pure crystals. This system is effective at leaving highly polar impurities (like phthalic acid) in the mother liquor.[5] | Excellent for forming well-defined crystals with high purity. The ratio can be precisely controlled to maximize yield. |
| Acetonitrile | Acetonitrile is an excellent solvent for recrystallizing many amides and aromatic compounds.[7][8] It has a convenient boiling point and is less protic than ethanol. | Can be a viable alternative if "oiling out" occurs with the ethanol/water system. Tends to produce smaller, needle-like crystals. |
| Acetic Acid/Water | Acetic acid is a good solvent for many acidic and basic organic compounds.[9] The addition of water as an anti-solvent can induce crystallization. | Useful for particularly stubborn crude materials, but residual acetic acid can be difficult to remove from the final product. Use with caution. |
For this protocol, we will focus on the Ethanol/Water system due to its efficacy, low cost, and safety profile.
Experimental Protocol: High-Purity Recrystallization
This protocol is designed for a ~5 gram scale but can be adapted as needed. Always perform a small-scale trial run to confirm the solvent ratio.
4.1. Materials and Equipment
-
Crude 2-(Pyridin-2-ylcarbamoyl)benzoic acid
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatulas and glass stirring rods
-
Watch glass
-
Drying oven or vacuum desiccator
4.2. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
-
Avoid breathing dust from the crude or purified solid.[12]
4.3. Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude 2-(Pyridin-2-ylcarbamoyl)benzoic acid into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Place the flask on a hot plate and begin stirring. Add ~40-50 mL of ethanol.
-
Heat the mixture gently (to ~70-75 °C, just below the boiling point of ethanol). Continue adding ethanol in small portions until the solid is completely dissolved. The key is to use the minimum amount of hot solvent necessary. [3]
-
-
Decolorization (Optional):
-
If the solution is significantly colored, remove the flask from the heat source.
-
Allow the solution to cool for 1-2 minutes to prevent flash boiling.
-
Add a small amount (~0.1-0.2 g, or the tip of a spatula) of activated carbon to the solution.[3]
-
Gently swirl the flask and return it to the hot plate to boil for 2-3 minutes. The carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration (Crucial if carbon was used):
-
Place a glass funnel with fluted filter paper over a clean 125 mL Erlenmeyer flask.
-
Pre-heat the funnel and flask on the hot plate to prevent premature crystallization during filtration.
-
Carefully and quickly pour the hot solution through the fluted filter paper. This step removes the activated carbon and any insoluble impurities.
-
-
Inducing Crystallization:
-
Reheat the clear filtrate to a gentle boil.
-
Slowly add deionized water dropwise using a Pasteur pipette until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 drops of hot ethanol to redissolve the turbidity, resulting in a clear, perfectly saturated solution.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. [13]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of ice-cold ethanol.
-
Collect the crystals by vacuum filtration (suction filtration).
-
Wash the collected crystals with a small amount (~5-10 mL) of an ice-cold 20:80 ethanol/water mixture. This removes any residual mother liquor without significantly dissolving the product.[14]
-
Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at 50-60 °C or in a vacuum desiccator.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Purity Assessment and Expected Results
The success of the recrystallization must be validated empirically.
| Analysis Technique | Result for Crude Material | Expected Result for Purified Product |
| Melting Point | Broad melting range (e.g., 185-195 °C), lower than literature value. | Sharp, defined melting point (e.g., 200-202 °C), consistent with literature. |
| Appearance | Off-white, yellowish, or tan powder. | Bright white, crystalline solid. |
| TLC Analysis | Multiple spots, including baseline (acids) and higher Rf (amines). | A single, well-defined spot. |
| Percent Recovery | N/A | Typically 75-90%, depending on the purity of the crude material. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; cooling too rapidly. | Reheat the solution to boil off some solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal from a previous batch. |
| Product "Oils Out" | The solution is supersaturated at a temperature above the compound's melting point; cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount more of the primary solvent (ethanol) and allow it to cool much more slowly. Consider using a different solvent system like acetonitrile. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is adequately pre-heated for hot filtration. |
| Color Remains | Insufficient activated carbon was used, or the impurity is not adsorbed by carbon. | Repeat the recrystallization, possibly with a slightly larger amount of activated carbon. Some impurities may require column chromatography if they co-crystallize. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(pyridin-2-yl)carbamoyl]benzoic acid. Retrieved from [Link]
-
Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 26(4), 1041. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
St. Olaf College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-2-YL)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-pyridin-2-ylmethyl-benzoic acid. Retrieved from [Link]
-
ResearchGate. (2018). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Pyridin-3-ylethylcarbamoylamino)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. Retrieved from [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring accurate assessment of purity and stability. The protocol details the chromatographic conditions, system suitability criteria, sample preparation, and a comprehensive forced degradation study protocol designed in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
2-(Pyridin-2-ylcarbamoyl)benzoic acid is an organic compound featuring carboxylic acid, amide, and pyridine functional groups.[1] Its structural complexity makes it a relevant molecule in pharmaceutical research and development. The accurate quantification and purity assessment of such compounds are critical for ensuring safety and efficacy in potential therapeutic applications. High-performance liquid chromatography (HPLC) is an indispensable analytical tool for this purpose, providing the necessary specificity and sensitivity.[2]
Developing a stability-indicating HPLC method is paramount. Such a method must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[3][4] This application note provides a detailed protocol for the analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid and outlines a forced degradation study to validate the method's specificity.
Analyte Properties and Method Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₀N₂O₃[1]
-
Molecular Weight: 242.23 g/mol [1]
-
Predicted pKa Values: The molecule possesses two key ionizable moieties: a carboxylic acid group (structurally related to benzoic acid, pKa ≈ 4.2) and a pyridine ring (pyridinium ion pKa ≈ 5.2).[5][6][7] This dual acidic/basic nature means the analyte's overall charge is highly dependent on pH.
Rationale for Chromatographic Choices:
The chosen HPLC method parameters are directly influenced by these properties to achieve optimal separation and peak shape.
-
Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is selected as it is ideal for separating moderately polar organic molecules like the target analyte.
-
Stationary Phase (C18): A C18 (octadecylsilane) column provides a nonpolar stationary phase with excellent hydrophobic retention capabilities, which is suitable for this aromatic compound.[8][9]
-
Mobile Phase pH Control: Due to the analyte's two pKa values, controlling the mobile phase pH is the most critical factor. An acidic mobile phase (pH ≈ 3.0) is chosen to suppress the ionization of the carboxylic acid group (making it neutral and more retained) while ensuring the pyridine nitrogen is consistently protonated (positively charged). This minimizes peak tailing and yields a stable retention time.[10][11]
-
Detection (UV): The presence of both a benzene and a pyridine ring results in strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is selected as it is a common and robust choice for aromatic compounds, providing high sensitivity.[8][12] A Photo-Diode Array (PDA) detector is recommended to confirm peak purity by analyzing the entire UV spectrum.[3]
Recommended HPLC Method
All quantitative data for the recommended method are summarized in the table below.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (PDA detection from 200-400 nm recommended for peak purity) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 20 minutes |
Experimental Protocols
Reagents and Materials
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (Analytical grade)
-
Deionized water (filtered through a 0.45 µm membrane)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
0.45 µm syringe filters (e.g., PTFE, Nylon).
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time of 5 replicate injections |
Analytical Workflow Diagram
The overall process from sample preparation to final data reporting is illustrated below.
Caption: HPLC analysis workflow from preparation to reporting.
Stability-Indicating Method Validation: Forced Degradation
Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from its degradation products, ensuring the method is "stability-indicating".[2][13][14]
Forced Degradation Protocol
The goal is to achieve a target degradation of 5-20% of the parent compound.[2]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 1 hour. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent. The amide linkage is particularly susceptible to base hydrolysis.[13]
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid reference standard to dry heat at 105°C for 24 hours. Prepare a 0.1 mg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analyze all stressed samples, along with an unstressed control, using the HPLC method. The peak purity of the analyte should be assessed using a PDA detector to confirm that no degradants co-elute with the main peak.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be precise, accurate, and specific for the analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. The logical method development, based on the analyte's physicochemical properties, ensures robust performance. The inclusion of a forced degradation protocol establishes the method as stability-indicating, making it a valuable tool for quality control, stability studies, and general research in the pharmaceutical development process.
References
-
RSC Publishing. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(pyridin-2-yl)carbamoyl]benzoic acid. Retrieved from [Link]
- Reddy, B. P., & Reddy, K. V. N. S. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
-
International Journal of Applied Research in Science, Computation and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]
- Al-Shabrawi, M., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 2636.
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
ResearchGate. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(6-Amino-2-pyridinyl)carbamoyl]benzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Pyridin-3-ylethylcarbamoylamino)benzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-2-YL)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[[[2-(3-Pyridinyl)ethyl]amino]carbonyl]benzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Occidental College. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
-
California State University, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
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Application Note: Structural Elucidation of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive protocol and detailed spectral analysis for the characterization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and data from analogous structures to provide a reliable prediction and in-depth interpretation of the expected ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the structural verification and purity assessment of this and structurally related compounds.
Introduction
2-(Pyridin-2-ylcarbamoyl)benzoic acid, also known as N-(pyridin-2-yl)phthalamic acid, is a bifunctional organic compound featuring a benzoic acid moiety linked to a pyridine ring through an amide linkage. This unique architecture makes it a valuable building block in the synthesis of various heterocyclic systems and coordination complexes. Accurate structural confirmation is a critical prerequisite for its application in any field, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.
This application note details the standardized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. Furthermore, it presents a thorough analysis of the anticipated spectra, including predicted chemical shifts (δ), coupling constants (J), and signal multiplicities. The interpretation explains the rationale behind the peak assignments based on the electronic environment of the constituent protons and carbon atoms, arising from the interplay of inductive and resonance effects of the carboxamide and pyridine functionalities.
Experimental Design and Rationale
The experimental approach is designed to yield high-resolution ¹H and ¹³C NMR spectra, enabling complete assignment of all proton and carbon signals.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, which contains both a carboxylic acid and an amide group, functionalities that can engage in strong intermolecular hydrogen bonding. Furthermore, the acidic protons of the carboxylic acid and the amide N-H will be observable as broad singlets in DMSO-d₆, whereas they might undergo rapid exchange and be unobservable in other solvents like D₂O. The residual proton signal of DMSO-d₆ at ~2.50 ppm and the water peak often present in this hygroscopic solvent around 3.33 ppm serve as convenient internal references if tetramethylsilane (TMS) is not added.
-
Concentration: A moderate concentration of 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended for ¹H NMR to ensure good signal-to-noise ratio without causing significant line broadening. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is advisable to reduce the acquisition time.[1]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount is typically added to the solvent by the manufacturer or can be added separately.
Workflow for NMR Analysis
The overall workflow for the NMR analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is depicted below.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Protocols
PART 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of 2-(Pyridin-2-ylcarbamoyl)benzoic acid for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
PART 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Spectral Width | -2 to 14 ppm | To encompass all expected proton signals. |
| Acquisition Time | 2-4 seconds | To ensure adequate digital resolution. |
| Relaxation Delay | 1-2 seconds | A sufficient delay for proton relaxation. |
| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Balances signal intensity and relaxation time. |
| Spectral Width | 0 to 200 ppm | To cover the full range of carbon chemical shifts. |
| Acquisition Time | 1-2 seconds | Adequate for typical carbon line widths. |
| Relaxation Delay | 2-5 seconds | Longer delay is needed, especially for quaternary carbons. |
| Number of Scans | ≥ 1024 | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Decoupling | Proton Decoupling | To simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). |
Predicted NMR Spectral Data and Interpretation
The chemical structure of 2-(Pyridin-2-ylcarbamoyl)benzoic acid with atom numbering for NMR assignment is shown below.
Sources
Application Notes and Protocols for the Utilization of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid in Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. The inherent structural motifs within a molecule dictate its physicochemical properties, biological activity, and potential as a therapeutic agent. 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a bifunctional organic compound of significant interest, possessing a unique combination of a carboxylic acid and an N-pyridyl benzamide. This arrangement provides a versatile scaffold for constructing more complex molecules, particularly heterocyclic systems that are prevalent in a wide range of pharmaceuticals.[1] The pyridyl nitrogen offers a site for hydrogen bonding and potential coordination with biological targets, while the carboxylic acid and amide groups provide handles for further chemical modification.
This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid and provides an in-depth, illustrative protocol for its application as a key intermediate in the synthesis of advanced pharmaceutical scaffolds. The methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility and a deep understanding of the synthetic pathway.
PART 1: Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
The synthesis of the title compound is efficiently achieved via a nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine.[2][3] This reaction proceeds through the attack of the exocyclic amine of 2-aminopyridine on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form the desired N-substituted phthalamic acid.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the title compound.
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | White solid |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 59-61 | White to tan crystalline solid |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | C₁₃H₁₀N₂O₃ | 242.23 | ~170-175 (decomposes) | Off-white to pale yellow solid |
Detailed Experimental Protocol
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water (cold)
Equipment:
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for ensuring anhydrous conditions)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, dissolve phthalic anhydride (e.g., 5.0 g, 33.7 mmol) in 40 mL of anhydrous THF. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Amine: To the stirred solution, add 2-aminopyridine (e.g., 3.17 g, 33.7 mmol) portion-wise over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).
-
Precipitation: After the reaction is complete, pour the mixture into 100 mL of cold deionized water with vigorous stirring. The product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight.
Expected Yield: 85-95%.
Characterization: The identity and purity of the synthesized 2-(Pyridin-2-ylcarbamoyl)benzoic acid should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
PART 2: Application in the Synthesis of a Pharmaceutical Scaffold: A Pyrido[1,2-a]pyrimidine Derivative
The synthesized 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a valuable precursor for creating more complex heterocyclic structures. The presence of the carboxylic acid and the pyridine ring allows for intramolecular cyclization reactions to form fused ring systems, which are of great interest in drug discovery. This section provides a protocol for a representative two-step synthesis of a novel pyrido[1,2-a]pyrimidine derivative, a scaffold found in various biologically active compounds.
Synthetic Workflow
Caption: Workflow for the synthesis of a pyrido[1,2-a]pyrimidinone scaffold.
Step 1: Esterification of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
Rationale: The carboxylic acid is first converted to a methyl ester. This is a common strategy to increase the solubility of the starting material in organic solvents and to prevent unwanted side reactions of the acidic proton in the subsequent cyclization step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.
Protocol:
-
Reaction Setup: Suspend 2-(Pyridin-2-ylcarbamoyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.
Expected Yield: >90%.
Step 2: Intramolecular Cyclization to a Pyrido[1,2-a]pyrimidinone Derivative
Rationale: The methyl ester intermediate undergoes an intramolecular cyclization reaction upon heating with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This type of reaction, often referred to as a Bischler-Napieralski or a related cyclization, is a powerful method for forming fused heterocyclic systems. The reaction likely proceeds through the formation of an electrophilic intermediate that is attacked by the pyridine nitrogen.
Protocol:
-
Reaction Setup: Place the methyl 2-(pyridin-2-ylcarbamoyl)benzoate (1.0 eq) in a round bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add phosphorus oxychloride (5-10 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours.
-
Workup: Carefully quench the reaction mixture by pouring it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired pyrido[1,2-a]pyrimidinone derivative.
Expected Yield: 40-60%.
Discussion and Future Perspectives
The protocols detailed above demonstrate the utility of 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a versatile building block in pharmaceutical synthesis. The straightforward preparation of this compound, coupled with its ability to undergo further transformations to create complex heterocyclic scaffolds, makes it an attractive starting material for drug discovery programs. The resulting pyrido[1,2-a]pyrimidinone core is a privileged structure in medicinal chemistry, and derivatives can be further elaborated to explore structure-activity relationships (SAR) for various biological targets, including kinases, ion channels, and G-protein coupled receptors.
The methodologies presented here are robust and can be adapted for the synthesis of a library of analogues by varying the starting materials or the reaction conditions. Researchers are encouraged to use these notes as a foundation for their synthetic endeavors in the exciting and challenging field of drug development.
References
-
MDPI: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link][4]
-
ResearchGate: Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Available at: [Link][2]
Sources
Application of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid in Dye Production: A Technical Guide
This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the potential uses of 2-(Pyridin-2-ylcarbamoyl)benzoic acid in the synthesis of novel dyes. While direct, widespread application of this specific molecule in commercial dye production is not extensively documented, its chemical structure offers intriguing possibilities for creating sophisticated colorants, particularly metal-complex and disperse azo dyes. This guide will explore these potential applications, grounded in established principles of dye chemistry and supported by analogous reactions found in scientific literature.
Introduction: The Potential of a Multifunctional Precursor
2-(Pyridin-2-ylcarbamoyl)benzoic acid, a derivative of phthalamic acid, possesses several functional groups that make it a promising candidate for dye synthesis.[1] The molecule incorporates a carboxylic acid, an amide linkage, and a pyridine ring.[2] This unique combination suggests two primary avenues for its application in dye production: as a tridentate ligand for the formation of stable metal-complex dyes and as a precursor to a novel diazo component for azo dyes after chemical modification. The pyridine moiety is a known feature in various dye structures, often contributing to improved brightness and light fastness.[3]
Application as a Ligand in Metal-Complex Dyes
The arrangement of the pyridine nitrogen, the amide oxygen, and the carboxylic acid group in 2-(Pyridin-2-ylcarbamoyl)benzoic acid creates an ideal pocket for chelating metal ions. Metal-complex dyes are known for their excellent fastness properties due to the stable coordination of the dye molecule with a central metal ion, such as chromium, cobalt, or iron.[4] In this proposed application, 2-(Pyridin-2-ylcarbamoyl)benzoic acid acts as a co-ligand, stabilizing a metal center that is also coordinated to a chromophoric azo dye.
Rationale and Mechanistic Insight
The formation of a 1:2 metal complex involves the coordination of a metal ion with two ligand molecules. In this case, one of the ligands would be a traditional azo dye with chelating groups (e.g., ortho,ortho'-dihydroxyazo compounds), and the second would be 2-(Pyridin-2-ylcarbamoyl)benzoic acid. The latter, while not colored itself, would serve to complete the coordination sphere of the metal, thereby influencing the final color and significantly enhancing the stability and fastness of the dye. The overall size of the resulting complex molecule is increased, which improves wash fastness.[4]
Experimental Protocol: Synthesis of a 1:2 Asymmetrical Metal-Complex Dye
This protocol describes a two-stage process: first, the synthesis of a simple ortho,ortho'-dihydroxyazo dye, and second, the formation of an asymmetrical 1:2 metal complex with 2-(Pyridin-2-ylcarbamoyl)benzoic acid as a co-ligand.
Stage 1: Synthesis of the Azo Ligand (2-amino-4-nitrophenol → 1-naphthol)
-
Diazotization of 2-amino-4-nitrophenol:
-
In a 250 mL beaker, dissolve 1.54 g (0.01 mol) of 2-amino-4-nitrophenol in 50 mL of 2M hydrochloric acid, heating gently if necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 1-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 1-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the crude azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.
-
Stage 2: Formation of the 1:2 Metal Complex
-
Complexation Reaction:
-
In a 500 mL three-necked flask equipped with a reflux condenser and a stirrer, suspend the synthesized azo ligand (0.01 mol) and 2.42 g (0.01 mol) of 2-(Pyridin-2-ylcarbamoyl)benzoic acid in 200 mL of a 1:1 ethanol/water mixture.
-
Add a solution of 1.33 g (0.005 mol) of chromium(III) chloride hexahydrate in 20 mL of water to the suspension.
-
Adjust the pH of the mixture to between 5.0 and 7.0 using a dilute sodium acetate solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the precipitated metal-complex dye by vacuum filtration, wash with a small amount of cold ethanol, and then with hot water.
-
Dry the final product in an oven at 80 °C.
-
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-amino-4-nitrophenol | 154.12 | 1.54 | 0.01 |
| Sodium Nitrite | 69.00 | 0.70 | 0.01 |
| 1-Naphthol | 144.17 | 1.44 | 0.01 |
| Azo Ligand (product of Stage 1) | ~323.29 | ~3.23 | 0.01 |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | 242.23 | 2.42 | 0.01 |
| CrCl₃·6H₂O | 266.45 | 1.33 | 0.005 |
Characterization
The resulting metal-complex dye should be characterized using standard analytical techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., DMF or ethanol).
-
FT-IR Spectroscopy: To confirm the presence of key functional groups and the coordination of the metal with the ligand (changes in the vibrational frequencies of C=O, N-H, and C=N bonds).
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.
Application as a Precursor to Azo Dyes
While 2-(Pyridin-2-ylcarbamoyl)benzoic acid does not have a primary amino group for direct diazotization, it can be chemically modified to introduce one. A plausible route is the nitration of one of the aromatic rings, followed by the reduction of the nitro group to a primary amine. This newly formed amine can then undergo diazotization and coupling to produce an azo dye. This approach allows for the synthesis of dyes with the 2-(pyridin-2-ylcarbamoyl)benzoic acid moiety, which can influence the dye's solubility, affinity for certain fibers, and chelating properties.
Rationale and Mechanistic Insight
The synthesis of azo dyes is a well-established two-step process. The first step is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid at low temperatures.[5] The second step is the electrophilic aromatic substitution reaction of the diazonium salt with an electron-rich coupling component, such as a phenol or an aniline.[6] By introducing an amino group onto the phthalic acid-derived ring of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a novel diazo component can be created.
Proposed Synthetic Protocol
Stage 1: Synthesis of the Amino-Substituted Precursor
-
Nitration:
-
Carefully add 2.42 g (0.01 mol) of 2-(Pyridin-2-ylcarbamoyl)benzoic acid to a mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid, cooled to 0 °C.
-
Stir the mixture at 0-10 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated nitro-derivative, wash with cold water until neutral, and dry.
-
-
Reduction:
-
Suspend the dried nitro-derivative (0.01 mol) in 100 mL of ethanol.
-
Add 5 g of stannous chloride (SnCl₂) and 10 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate tin hydroxides.
-
Filter off the inorganic salts and concentrate the filtrate to obtain the crude amino-derivative. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify.
-
Stage 2: Synthesis of the Azo Dye
-
Diazotization:
-
Dissolve the synthesized amino-derivative (0.01 mol) in 50 mL of 2M hydrochloric acid.
-
Cool the solution to 0-5 °C and proceed with diazotization as described in Section 2.2, Stage 1.
-
-
Coupling:
-
Prepare a solution of an appropriate coupling component (e.g., 1.44 g, 0.01 mol of 2-naphthol in 50 mL of 10% NaOH).
-
Carry out the coupling reaction as described in Section 2.2, Stage 1.
-
Isolate and purify the final azo dye.
-
Expected Properties
The resulting azo dye would be expected to exhibit properties influenced by the bulky, polar 2-(pyridin-2-ylcarbamoyl)benzoic acid group. It may have good solubility in certain solvents and potentially good affinity for polar fibers like wool, silk, and nylon. The presence of the pyridine ring and the carboxylic acid group also opens the possibility for further modification or for the dye to act as a pH indicator.
Visualization of Proposed Synthetic Pathways
Metal-Complex Dye Formation Workflow
Caption: Workflow for the synthesis of a 1:2 asymmetrical metal-complex dye.
Azo Dye Synthesis via Precursor Modification
Caption: Proposed pathway for synthesizing an azo dye from the title compound.
Conclusion and Future Perspectives
2-(Pyridin-2-ylcarbamoyl)benzoic acid represents a versatile, yet underexplored, platform for the development of novel dyes. The protocols detailed in this guide provide a robust starting point for researchers to investigate its potential in creating sophisticated metal-complex and azo dyes. The inherent chelating ability and the possibility of chemical modification make it a target of interest for designing colorants with enhanced properties, such as improved fastness, specific color shades, and potential for "smart" dye applications. Further research should focus on optimizing the proposed synthetic routes, exploring a wider range of metal ions and coupling components, and conducting thorough evaluations of the dyeing performance and fastness properties of the resulting novel dyes on various substrates.
References
- The Synthesis of Azo Dyes. (n.d.). Retrieved from a source providing general azo dye synthesis protocols.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
- Phthalimidyl azo dyes, process for the preparation thereof and the use thereof. (2006).
- 2-[(Pyridin-2-yl)carbamoyl]benzoic acid | 19357-10-9. (n.d.). Biosynth.
- Synthesis of azo disperse dyes containing pyridine ring for dyeing polyester and polyacrylic fibres. (2025).
- Method of synthesizing (E)-1,2-di(pyridin-2-yl) ethene-1,2-diol. (2018).
- Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs)
- United States P
- 1:2 metal complex dyes, their compositions, their production and their use. (n.d.).
- Metal-complex dyes. (n.d.).
- Process for preparing 2-benzoylbenzoic acids. (n.d.).
- One-step process of preparing azo dyes by simultaneous diazotization. (n.d.).
- High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and. (n.d.). SciSpace.
- Metal-complexed dyes. (n.d.).
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). NIH.
- Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. (2019).
- 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3. (n.d.). PubChem.
- DYE COMPOUNDS AND THE USE OF THEIR LABELLED CONJUGATES. (2007).
- Synthesis of novel disazo dyes and an investigation of their use in the textile industry. (n.d.). Retrieved from a source detailing disazo dye synthesis.
- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.).
- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI.
- Azo dye formation (video) | Diazonium salts. (n.d.). Khan Academy.
- Yellow 59 2GLN Metal Complex Dyes Manufacturer from Vapi. (n.d.). Nitin Dye Chem Pvt. Ltd.
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- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
Application Note: A Validated Protocol for the Direct Amidation Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid, a key intermediate in pharmaceutical development. The methodology centers on a direct amidation approach, coupling phthalic acid with 2-aminopyridine using a carbodiimide-mediated activation system. We delve into the mechanistic rationale behind the choice of reagents, including the crucial role of coupling agents and additives in ensuring high reaction efficiency and minimizing side-product formation. The protocol is designed to be self-validating, incorporating detailed steps for reaction work-up, purification, and rigorous analytical characterization to confirm product identity and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for producing this important molecular scaffold.
Introduction and Scientific Principle
The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in medicinal and process chemistry, forming the backbone of countless active pharmaceutical ingredients (APIs).[1][2][3] The target molecule, 2-(pyridin-2-ylcarbamoyl)benzoic acid, is a valuable building block in organic synthesis. A traditional route to its synthesis involves the reaction of phthalic anhydride with an aniline derivative.[4][5] However, direct amidation of a carboxylic acid with an amine offers a more convergent and often milder alternative.
The primary challenge in direct amidation is the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[2][6] To overcome this thermodynamic hurdle, the carboxylic acid must be activated to enhance its electrophilicity. This is achieved using coupling reagents.
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[6][7] While effective, this intermediate can be prone to undesirable side reactions, such as rearrangement to a stable N-acylurea.[7] To mitigate this, an additive, 1-hydroxybenzotriazole (HOBt), is used. HOBt rapidly traps the O-acylisourea to form an active HOBt ester, which is less susceptible to side reactions but remains highly reactive towards the amine nucleophile, ensuring a cleaner and more efficient reaction.[1][8]
Reaction Mechanism Overview
The coupling process proceeds through a well-established two-step mechanism:
-
Activation: Phthalic acid reacts with EDC to form the O-acylisourea intermediate.
-
Coupling: HOBt intercepts this intermediate to form a reactive HOBt-ester. This activated species then undergoes nucleophilic attack by the amino group of 2-aminopyridine to form the desired amide bond, regenerating HOBt in the process.
Caption: Experimental workflow for synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phthalic acid (1.66 g, 10.0 mmol) and 2-aminopyridine (0.94 g, 10.0 mmol). Add 50 mL of anhydrous DMF and stir under a nitrogen atmosphere until all solids dissolve.
-
Additive Addition: Add HOBt (1.49 g, 11.0 mmol) to the solution and continue stirring.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0°C. Rationale: Cooling is critical to control the exothermic reaction upon adding the base and coupling agent, which minimizes potential side reactions. [7]4. Activation: Slowly add DIPEA (3.8 mL, 22.0 mmol) to the cooled solution. Following this, add the EDC·HCl (2.30 g, 12.0 mmol) in small portions over approximately 10 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-18 hours.
-
Reaction Monitoring: Monitor the consumption of starting materials using Thin-Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate/Hexane. Visualize spots under UV light (254 nm).
-
Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing 150 mL of water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL) to remove unreacted amine and DIPEA, saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted phthalic acid and HOBt, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization, typically from an ethanol/water or isopropanol/hexane solvent system, to afford 2-(pyridin-2-ylcarbamoyl)benzoic acid as a solid.
Product Characterization and Validation
To ensure the integrity of the synthesized compound, a multi-faceted analytical approach is required.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | Structural Confirmation | Peaks corresponding to the aromatic protons of both the pyridine and benzene rings, as well as the amide and carboxylic acid protons. The amide proton (NH) is expected to be a singlet around δ 10-12 ppm, and the carboxylic acid proton (COOH) a broad singlet > δ 12 ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms, including two distinct carbonyl carbons (amide and carboxylic acid) typically in the δ 165-175 ppm range. |
| Mass Spectrometry (ESI-MS) | Molecular Weight Verification | Expected m/z for [M+H]⁺: 243.08. |
| HPLC | Purity Assessment | A single major peak indicating >95% purity. A suitable method would use a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid. [9][10] |
| Melting Point | Physical Property Confirmation | A sharp melting point range consistent with a pure compound. |
Safety and Troubleshooting
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC·HCl is a skin and respiratory irritant. Avoid inhalation of dust and skin contact.
-
DMF is a reproductive toxin. Handle with extreme care.
-
DIPEA is corrosive and flammable. Handle with care.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagents (hydrolyzed EDC).- Wet solvent or reagents.- Insufficient reaction time. | - Use fresh, high-quality EDC.- Ensure all glassware and solvents are anhydrous.- Extend reaction time and monitor by TLC. |
| Incomplete Reaction | - Stoichiometry incorrect.- Insufficient amount of coupling agent or base. | - Re-verify calculations and masses of all reagents.- Add a small additional portion of EDC and DIPEA. |
| Multiple Spots on TLC | - Side reaction (N-acylurea formation).- Degradation of starting material or product. | - Ensure reaction temperature was kept low during addition.- Purify carefully using column chromatography if recrystallization is ineffective. |
| Difficulty in Purification | - The water-soluble urea byproduct (EDU) was not fully removed.- Emulsion during work-up. | - Ensure thorough washing with 1 M HCl and water during work-up.- Add more brine to the separatory funnel to break emulsions. |
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Yar, M., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]
-
Request PDF. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
- Google Patents. (2014). CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Chen, Z., et al. (2012). Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. Asian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. UCL Discovery. Retrieved from [Link]
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. bachem.com [bachem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Melting Point Determination of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
Abstract
This application note provides a detailed guide for the accurate determination of the melting point of 2-(Pyridin-2-ylcarbamoyl)benzoic acid (CAS No. 19357-10-9), a compound of interest in pharmaceutical research and development. In the absence of an established literature value for its melting point, this document outlines robust protocols for both the capillary melting point method, in accordance with USP General Chapter <741>[1], and Differential Scanning Calorimetry (DSC). Beyond procedural steps, this guide emphasizes the scientific principles underpinning these techniques, addressing critical factors such as sample purity, polymorphism, and the influence of experimental parameters. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing them with the necessary tools to obtain reliable and reproducible melting point data.
Introduction: The Critical Role of Melting Point in Pharmaceutical Development
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a molecule with potential applications in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, the melting point is a fundamental physicochemical property. Its determination is not merely a routine measurement but a critical indicator of identity, purity, and solid-state form. A sharp and consistent melting point is often the first line of evidence for a pure crystalline substance, while a depressed and broad melting range can signify the presence of impurities.[2][3] Furthermore, the existence of different crystalline forms, or polymorphs, can have profound implications for a drug's solubility, stability, and bioavailability.[4][5]
Given that a definitive melting point for 2-(Pyridin-2-ylcarbamoyl)benzoic acid is not widely reported in scientific literature, this application note serves as a comprehensive protocol for its initial characterization. The methodologies described herein are designed to establish a reliable melting point value and to investigate the potential for solid-state variability.
Physicochemical Properties of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
A summary of the known physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-2-ylcarbamoyl)benzoic acid | PubChem |
| CAS Number | 19357-10-9 | Biosynth[1] |
| Molecular Formula | C₁₃H₁₀N₂O₃ | Biosynth[1] |
| Molecular Weight | 242.23 g/mol | Biosynth[1] |
| Appearance | (To be determined experimentally) | - |
| Melting Point | (To be determined experimentally) | - |
Experimental Protocols for Melting Point Determination
Two primary methods are recommended for the determination of the melting point of 2-(Pyridin-2-ylcarbamoyl)benzoic acid: the capillary method and Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination (USP <741> Class Ia)
This method is a classical and widely used technique for determining the melting range of a powdered solid.[1][6]
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid, finely powdered and dried
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (0.8-1.2 mm internal diameter, sealed at one end)
-
Mortar and pestle
-
Spatula
Caption: Workflow for Capillary Melting Point Determination.
-
Sample Preparation: Ensure the sample of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is completely dry. Gently grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a column height of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the melting point apparatus.
-
Approximate Melting Point (Optional but Recommended): If the melting point is completely unknown, perform a rapid heating run (e.g., 10-15 °C/min) to determine an approximate melting temperature.[7][8]
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Heat at a controlled, slow rate, typically 1-2 °C per minute, when approaching the expected melting point.[7]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_end). The melting range is reported as T_onset – T_end.
-
Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[4][9]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak in the DSC thermogram. The onset of this peak is typically reported as the melting point.
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
Caption: Workflow for DSC Melting Point Determination.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 2-(Pyridin-2-ylcarbamoyl)benzoic acid into a DSC sample pan.
-
Pan Sealing: Place the lid on the pan and seal it using a crimper.
-
DSC Program: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas. Program the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that brackets the expected melting point.
-
Data Analysis: From the resulting thermogram (heat flow vs. temperature), determine the extrapolated onset temperature of the melting endotherm. This is the melting point (T_m). The area under the peak corresponds to the enthalpy of fusion (ΔH_fus).
Data Interpretation and Troubleshooting
Purity Assessment
A pure, crystalline compound typically exhibits a sharp melting range of 0.5-2 °C.[3] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][10]
| Observation | Interpretation |
| Sharp melting range (e.g., 1-2 °C) | High purity |
| Broad melting range (> 2 °C) | Presence of impurities |
| Lower melting point than expected | Presence of impurities |
Investigating Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form.[4][5] Different polymorphs will have different melting points. DSC is particularly useful for detecting polymorphism. A DSC thermogram may show multiple thermal events, such as a solid-solid transition from a metastable to a more stable form before melting, or the melting of a metastable form followed by recrystallization and then melting of the stable form.[5] If polymorphism is suspected, techniques such as hot-stage microscopy, X-ray powder diffraction (XRPD), and performing DSC at different heating rates are recommended for further investigation.
Conclusion
This application note provides a comprehensive framework for the accurate and reliable determination of the melting point of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. By following the detailed protocols for both capillary and DSC methods, and by carefully considering the influence of purity and potential polymorphism, researchers can establish a robust physicochemical profile for this compound. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities in a research and development setting.
References
-
United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Chemistry For Everyone. (2025, July 22). How Do Impurities Affect Melting Temperature (Tm)? YouTube. [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]
-
Scribd. USP 741 Melting Point or Range. [Link]
-
Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. [Link]
-
TutorChase. (n.d.). How do impurities affect the melting point of a substance? [Link]
-
ResearchGate. (2016, June 11). Compliance with amended General Chapter USP <741> Melting Range or Temperature. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
University of Alberta. (n.d.). Melting Point Determination. [Link]
-
Japanese Pharmacopoeia. (n.d.). 2.60 Melting Point Determination. [Link]
-
SciSpace. (n.d.). Polymorphism, what it is and how to identify it: a systematic review. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Polymorphism. [Link]
-
PubChemLite. (n.d.). 2-[(pyridin-2-yl)carbamoyl]benzoic acid. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
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- 5. chemscene.com [chemscene.com]
- 6. 2-({[(Pyridin-1-ium-2-ylmethyl)carbamoyl]formamido}methyl)pyridin-1-ium bis(3,5-dicarboxybenzoate): crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. 1170528-07-0|N-(Pyridin-2-ylmethyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 9. 2-(2-Pyridin-3-ylethylcarbamoylamino)benzoic acid | C15H15N3O3 | CID 61205165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 2-[(pyridin-2-yl)carbamoyl]benzoic acid (C13H10N2O3) [pubchemlite.lcsb.uni.lu]
FT-IR analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid functional groups
An In-Depth Guide to the FT-IR Functional Group Analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the functional group analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the theoretical underpinnings of the molecule's vibrational characteristics, a step-by-step protocol for sample analysis, and a guide to spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in authoritative references, this note serves as a self-validating system for the structural elucidation of this and similar complex organic molecules.
Introduction and Scientific Context
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a molecule of significant interest, incorporating three key functional moieties: a carboxylic acid, a secondary amide, and a pyridine ring, all attached to a central benzene ring.[1] Its structural complexity arises from the potential for intramolecular hydrogen bonding and the distinct vibrational signatures of each functional group. The synthesis of such N-substituted phthalamic acids, typically from phthalic anhydride and an appropriate amine, is a common strategy in the development of novel compounds in medicinal and materials science.[2][3]
FT-IR spectroscopy is an indispensable, non-destructive analytical technique for confirming the successful synthesis and structural integrity of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. For 2-(Pyridin-2-ylcarbamoyl)benzoic acid, FT-IR is particularly powerful for verifying the ring-opening of the initial anhydride and the formation of the crucial amide and carboxylic acid groups. This guide establishes a robust framework for obtaining and interpreting a high-quality FT-IR spectrum of the title compound.
Theoretical Foundation: Expected Vibrational Modes
The FT-IR spectrum of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a superposition of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions is critical for accurate spectral assignment.
Carboxylic Acid Group (-COOH)
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.[4][5] This strong intermolecular interaction dominates the appearance of the hydroxyl group in the spectrum.
-
O-H Stretch: A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region due to the stretching vibration of the hydrogen-bonded hydroxyl group.[6][7][8] This broadness is a hallmark of carboxylic acid dimers and often overlaps with C-H stretching signals.[4]
-
C=O Stretch: The carbonyl stretching of the dimerized acid appears as a strong, sharp band typically centered around 1710 cm⁻¹.[6][7] Its position can shift slightly based on conjugation and local electronic environment.
-
C-O Stretch and O-H Bend: Vibrations associated with C-O stretching and in-plane O-H bending are coupled and typically appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
Secondary Amide Group (-CO-NH-)
The amide linkage provides some of the most characteristic bands in the infrared spectrum, often referred to as Amide I, II, and A bands.
-
N-H Stretch (Amide A): This vibration is sensitive to hydrogen bonding. A moderate to sharp peak is expected around 3300 cm⁻¹.[9][10] It may appear as a shoulder on the broader carboxylic acid O-H band.
-
Amide I (C=O Stretch): This is one of the most intense and useful bands in the spectrum, appearing between 1700 and 1600 cm⁻¹.[11][12] It is primarily due to the C=O stretching vibration (70-85%) and is highly sensitive to the molecular backbone conformation.[11]
-
Amide II (N-H Bend and C-N Stretch): This band results from a combination of N-H bending and C-N stretching vibrations.[11][12] It is found in the 1570-1470 cm⁻¹ range and is also conformationally sensitive.[11]
Aromatic Rings (Benzene and Pyridine)
-
Aromatic C-H Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Ring C=C and C=N Stretches: A series of bands of varying intensity appear in the 1600-1450 cm⁻¹ region, resulting from the stretching vibrations within the benzene and pyridine rings.[13][14] These are useful for confirming the presence of the aromatic systems.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene ring.
Visualization of Key Molecular Features
To aid in the conceptualization of the analysis, the molecular structure and its primary functional groups are illustrated below.
Caption: Molecular structure of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Experimental Protocol: FT-IR Analysis
This protocol outlines the Attenuated Total Reflectance (ATR) method, a modern and highly efficient technique that requires minimal sample preparation.
Rationale for Method Selection
The ATR technique is chosen over the traditional KBr pellet method for its speed, ease of use, and reduced susceptibility to atmospheric moisture interference. It involves pressing the sample directly onto a high-refractive-index crystal (commonly diamond or germanium), allowing for the acquisition of a high-quality spectrum from a very small amount of solid material. This minimizes sample preparation artifacts and ensures excellent sample-to-sample reproducibility.
Materials and Equipment
-
2-(Pyridin-2-ylcarbamoyl)benzoic acid (solid powder)
-
Spatula
-
FT-IR Spectrometer equipped with a Diamond ATR accessory (e.g., Thermo Scientific Nicolet iS10/iS50, PerkinElmer Spectrum 100)
-
Isopropanol or ethanol for cleaning
-
Lint-free laboratory wipes (e.g., Kimwipes)
Step-by-Step Procedure
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe moistened with isopropanol.
-
Allow the solvent to evaporate completely. This step is crucial to prevent cross-contamination from previous samples.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Instrument Parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (This provides a good balance between spectral detail and signal-to-noise ratio for solid-state analysis).
-
Number of Scans: 32 (Co-adding multiple scans significantly improves the signal-to-noise ratio).
-
-
The background scan measures the ambient environment (H₂O, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid 2-(Pyridin-2-ylcarbamoyl)benzoic acid powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of weak, low-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
-
Post-Measurement Cleanup:
-
Release the pressure and remove the bulk of the sample powder with a clean spatula.
-
Clean the ATR crystal surface meticulously with isopropanol and a lint-free wipe to prepare for the next analysis.
-
Data Interpretation: Correlating Spectrum to Structure
The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups as detailed in the theoretical section.
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100 - 3000 | Aromatic C-H Stretch | Benzene & Pyridine | Medium to Weak |
| ~1710 | C=O Stretch (Dimer) | Carboxylic Acid | Strong, Sharp |
| 1700 - 1630 | Amide I (C=O Stretch) | Secondary Amide | Strong, Sharp |
| 1600 - 1450 | C=C and C=N Ring Stretches | Benzene & Pyridine | Medium to Weak |
| 1570 - 1470 | Amide II (N-H Bend + C-N) | Secondary Amide | Strong to Medium |
| 1300 - 1200 | C-O Stretch / O-H Bend | Carboxylic Acid | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Benzene & Pyridine | Strong |
Analysis of a Representative Spectrum
When examining the spectrum, the most prominent features will be the extremely broad O-H stretch from 3300-2500 cm⁻¹ and the two strong carbonyl peaks in the 1710-1630 cm⁻¹ region. The presence of both the carboxylic acid C=O (~1710 cm⁻¹) and the Amide I C=O (~1650 cm⁻¹) is definitive proof of the desired molecular structure. The strong Amide II band around 1550 cm⁻¹ further confirms the formation of the amide linkage. Finally, the collection of sharp peaks above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region validates the integrity of the aromatic systems.
Experimental and Analytical Workflow
The logical flow from sample preparation to final structural confirmation is visualized in the following diagram.
Caption: FT-IR analysis workflow for 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. By following the detailed protocol and leveraging the theoretical understanding of the key vibrational modes, a researcher can confidently confirm the presence of the carboxylic acid, secondary amide, and aromatic ring functionalities. The characteristic broad O-H stretch, coupled with the distinct Amide I/II bands and the dual carbonyl absorptions, serves as a definitive spectral signature for this molecule. This application note provides the necessary framework for using FT-IR as a primary tool for quality control and structural elucidation in synthetic and medicinal chemistry workflows.
References
- Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Calgary Chemistry Department URL:https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-cacid.html
- Title: The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2 Source: Canadian Journal of Chemistry URL:https://cdnsciencepub.com/doi/abs/10.1139/v55-152
- Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy Source: Jena Library of Biological Macromolecules URL:http://www.jenalib.de/FTIR.htm
- Title: Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids Source: ResearchGate URL:https://www.researchgate.net/publication/330517520_Synthesis_Characterization_and_DFT_Studies_of_2-2-substitutedphenyl_carbamoyl_benzoic_acids
- Title: Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers Source: National Center for Biotechnology Information (NCBI) URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6702406/
- URL:https://assets.thermofisher.
- Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL:https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
- Title: The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective Source: Royal Society of Chemistry URL:https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp02521a
- Title: Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- Title: 21.3: Spectroscopy of Carboxylic Acids Source: Chemistry LibreTexts URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.03%3A_Spectroscopy_of_Carboxylic_Acids
- Title: 2-[(Pyridin-2-yl)carbamoyl]benzoic acid Source: Biosynth URL:https://www.biosynth.com/p/UAA35710/19357-10-9/2-pyridin-2-ylcarbamoyl-benzoic-acid
- Title: An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid Source: BenchChem URL:https://www.benchchem.com/product/b5938
- Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Omega URL:https://pubs.acs.org/doi/10.1021/acsomega.0c00625
- Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax URL:https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
- Title: Infrared spectrum of benzoic acid Source: Doc Brown's Chemistry URL:https://www.docbrown.info/page06/IRspec/BenzoicAcidIR.htm
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
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- 14. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: Elemental Analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide and a detailed protocol for the determination of the elemental composition (Carbon, Hydrogen, and Nitrogen) of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires precise characterization to ensure purity, stoichiometry, and consistency in drug development and manufacturing. This document outlines the theoretical basis of combustion analysis, a step-by-step experimental protocol using a modern CHN elemental analyzer, data interpretation, and method validation principles derived from authoritative guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Rationale
2-(Pyridin-2-ylcarbamoyl)benzoic acid (C₁₃H₁₀N₂O₃, Molar Mass: 242.23 g/mol ) is an organic molecule incorporating both a benzoic acid and a pyridine moiety.[1] The accurate determination of its elemental composition is a critical step in its characterization. It serves as a fundamental confirmation of the compound's identity and purity, which is paramount in the pharmaceutical industry where even minor impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).
Elemental analysis, specifically CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is then compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity and structural integrity. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect chemical structure. For nitrogen-containing heterocyclic compounds like 2-(Pyridin-2-ylcarbamoyl)benzoic acid, accurate nitrogen determination is especially crucial as it confirms the presence and stoichiometry of the nitrogen-containing rings, which are often essential for the molecule's biological activity.
Principle of the Method: Combustion (Dumas) Analysis
The protocol described herein is based on the automated Dumas method, also known as the combustion method, which is a cornerstone of modern elemental analysis.[2][3][4] This technique offers high accuracy, speed, and does not require the use of hazardous chemicals often associated with older wet chemistry methods. The process can be broken down into three main stages: combustion, reduction and separation, and detection.
-
Combustion: A precisely weighed sample of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is combusted in a high-temperature furnace (typically around 1000°C) in the presence of a controlled amount of pure oxygen.[3][5] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).
-
Reduction and Separation: The resulting mixture of gases is then passed through a reduction tube containing heated copper. This step reduces the nitrogen oxides to elemental nitrogen gas (N₂) and removes any excess oxygen. The gas stream, now consisting of CO₂, H₂O, N₂, and a carrier gas (typically helium), flows through a series of traps or a gas chromatography column to separate the individual components.[6]
-
Detection: The separated gases are sequentially measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of each gas. By calibrating the instrument with a certified organic standard of known elemental composition, the software can accurately calculate the percentage of C, H, and N in the original sample.
Experimental Protocol
This protocol is designed for a typical modern CHN elemental analyzer. Instrument parameters may need to be optimized for specific models.
Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier Example |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | ≥98% purity | Sigma-Aldrich, VWR |
| Acetanilide (Calibration Standard) | Microanalytical standard grade | Elemental Microanalysis Ltd. |
| Tin Capsules | Standard, for solid samples | Instrument Manufacturer |
| Helium (Carrier Gas) | Ultra-high purity (99.999%) | Airgas, Linde |
| Oxygen (Combustion Gas) | Ultra-high purity (99.999%) | Airgas, Linde |
| Quartz Wool | High purity | Instrument Manufacturer |
| Copper, reduced | For elemental analysis | Instrument Manufacturer |
| Absorbents (for H₂O and CO₂) | As per instrument manual | Instrument Manufacturer |
Instrumentation
A commercial CHN elemental analyzer is required. Examples include models from Elementar, PerkinElmer, or Thermo Fisher Scientific. The instrument should be equipped with an autosampler for precision and high throughput.
Instrument Parameters
The following table provides typical operating conditions. These should be optimized based on the specific instrument and laboratory conditions.
| Parameter | Setting | Rationale |
| Combustion Furnace Temperature | 950 - 1050 °C | Ensures complete and rapid combustion of the organic matrix. |
| Reduction Furnace Temperature | 600 - 850 °C | Optimizes the reduction of nitrogen oxides to N₂ and removes excess O₂. |
| Carrier Gas (Helium) Flow Rate | 100 - 140 mL/min | Transports the combustion products through the system efficiently. |
| Oxygen Injection Time | 5 - 10 seconds | Provides sufficient oxidant for complete combustion of the sample size. |
| Sample Delay Time | 20 - 30 seconds | Allows for the complete introduction and combustion of the sample before analysis begins. |
| Run Time | 6 - 8 minutes | Sufficient time for the complete elution and detection of all gaseous products. |
Step-by-Step Procedure
3.4.1. Sample Preparation
-
Ensure the 2-(Pyridin-2-ylcarbamoyl)benzoic acid sample is homogenous and dry. If necessary, grind the sample to a fine powder using an agate mortar and pestle.
-
Dry the sample in a vacuum oven at 40-50°C for at least 4 hours to remove any residual moisture, which can affect the hydrogen and oxygen (if measured) content.
-
Tare a microbalance. Place a tin capsule on the balance and tare it again.
-
Accurately weigh 1-3 mg of the dried sample into the tin capsule.[7] Record the exact weight.
-
Fold the tin capsule to enclose the sample completely, ensuring no sample can leak out. Compress the capsule into a small, tight ball.
3.4.2. Instrument Calibration
-
Perform a multi-point calibration using a certified standard such as acetanilide.
-
Weigh several different masses of the standard (e.g., 1 mg, 2 mg, 3 mg) into tin capsules.
-
Analyze the standards to generate a calibration curve for C, H, and N. The calibration should be linear with a correlation coefficient (r²) > 0.999.
3.4.3. Sample Analysis
-
Place the prepared sample capsules into the autosampler tray.
-
Include at least one blank (empty tin capsule) and one calibration standard (check standard) for every 10-15 samples to monitor for drift and ensure system suitability.
-
Initiate the analysis sequence. The instrument will automatically introduce each sample into the combustion furnace and record the elemental composition.
Data Analysis and Interpretation
Calculation of Theoretical Values
The theoretical elemental composition of 2-(Pyridin-2-ylcarbamoyl)benzoic acid (C₁₃H₁₀N₂O₃) is calculated as follows:
-
Molecular Weight: (13 * 12.011) + (10 * 1.008) + (2 * 14.007) + (3 * 15.999) = 242.23 g/mol
-
% Carbon (C): (13 * 12.011 / 242.23) * 100 = 64.46%
-
% Hydrogen (H): (10 * 1.008 / 242.23) * 100 = 4.16%
-
% Nitrogen (N): (2 * 14.007 / 242.23) * 100 = 11.57%
-
% Oxygen (O) (by difference): 100 - (64.46 + 4.16 + 11.57) = 19.81%
Acceptance Criteria
The experimental results should be in close agreement with the theoretical values. For pharmaceutical applications, a common acceptance criterion is that the experimental values for C, H, and N must be within ±0.4% of the theoretical values.[8]
Data Presentation
The results should be presented in a clear, tabular format for easy comparison.
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Exp. % | Deviation (%) | Pass/Fail |
| Carbon | 64.46 | 64.35 | 64.41 | 64.38 | -0.08 | Pass |
| Hydrogen | 4.16 | 4.20 | 4.18 | 4.19 | +0.03 | Pass |
| Nitrogen | 11.57 | 11.61 | 11.55 | 11.58 | +0.01 | Pass |
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the results, the analytical method must be validated. The principles outlined in the ICH Q2(R1) guideline on Validation of Analytical Procedures should be followed.[1][2][9] For elemental analysis, key validation parameters include:
-
Specificity: The ability to assess the elements of interest in the presence of other components. This is demonstrated by analyzing a blank and ensuring no significant signal is detected.
-
Accuracy: The closeness of the experimental results to the true (theoretical) values. This is assessed by analyzing a certified reference material.
-
Precision (Repeatability): The agreement between results from multiple analyses of the same homogenous sample under the same operating conditions. This is typically expressed as the relative standard deviation (RSD) of a series of measurements (e.g., n=6).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration (or amount) of the analyte in the sample. This is demonstrated during the multi-point calibration.
-
Range: The interval between the upper and lower amounts of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
System Suitability: Before and during sample analysis, system suitability should be verified by analyzing a check standard. The results for the check standard should be within a defined percentage (e.g., ±0.3%) of the known values to ensure the instrument is performing correctly.
Visualizations
Caption: Experimental workflow for the elemental analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Caption: Principle of the automated Dumas method for CHN analysis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Results | Inhomogeneous sample; Sample not fully dried; Instrument drift. | Re-homogenize the sample; Dry sample for a longer period or at a slightly higher temperature; Recalibrate the instrument and run a check standard. |
| Low Nitrogen Values | Incomplete combustion; Exhausted reduction tube. | Increase combustion temperature or oxygen supply; Replace the reduction tube packing. |
| High Blank Values | Leak in the system; Contaminated carrier gas. | Perform a leak check according to the instrument manual; Replace gas cylinders and/or purifiers. |
| Failed Check Standard | Instrument drift; Incorrect standard preparation. | Recalibrate the instrument; Prepare a fresh check standard. |
Conclusion
The elemental analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid by automated combustion is a rapid, reliable, and accurate method for confirming the identity and purity of this important pharmaceutical intermediate. Adherence to a validated protocol, including proper sample preparation, instrument calibration, and system suitability checks, is essential for generating trustworthy data that meets the stringent requirements of the pharmaceutical industry. The protocol and guidelines presented in this application note provide a robust framework for the successful implementation of this analysis in a quality control setting.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
PubChem. 2-[(pyridin-2-yl)carbamoyl]benzoic acid. National Center for Biotechnology Information. [Link]
- Dumas, J.B.A. Procédés de l'analyse organique. Annales de chimie et de physique. 1831, 47, 198-213.
-
VELP Scientifica. DUMAS Method. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
Wikipedia. Dumas method. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. 2024. [Link]
-
Eurofins. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]
-
US Pharmacopeia. General Chapter <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]
-
The Royal Society of Chemistry. CHNS Elemental Analysers. 2008. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Omega. 2018, 3, 11, 15615–15621. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
Agilent Technologies. Determination of Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. 2021. [Link]
-
Journal of Analytical Chemistry. Elemental analysis of organic compounds with the use of automated CHNS analyzers. 2008, 63, 1094–1106. [Link]
-
University of Illinois Urbana-Champaign, Soils Lab. SOP: Elemental Analysis of Soil Carbon and Nitrogen. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. rsc.org [rsc.org]
- 6. measurlabs.com [measurlabs.com]
- 7. mt.com [mt.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Synthesis Overview & Mechanism
The most common and direct route to synthesizing 2-(Pyridin-2-ylcarbamoyl)benzoic acid is through the nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine.[1][2] The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of phthalic anhydride.[3] This attack leads to the opening of the anhydride ring, forming the desired N-substituted phthalamic acid.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction.[2] It readily dissolves phthalic anhydride and provides a suitable medium for the reaction to proceed. Other aprotic solvents like acetonitrile or dioxane can also be used, but THF is often preferred for its balance of solubility and boiling point.
Q2: What is the typical reaction time and temperature?
A2: The reaction is often refluxed for approximately one to four hours.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of side products from prolonged heating.
Q3: Is a catalyst necessary for this reaction?
A3: Generally, this reaction proceeds efficiently without a catalyst. The inherent reactivity of the anhydride with the amine is sufficient. However, in some acylation reactions, a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can be used to accelerate the process, particularly with less reactive amines or anhydrides.[5] For this specific synthesis, it is usually not required.
Q4: How is the product typically isolated?
A4: The product is often isolated by precipitation. After the reaction is complete, the mixture is cooled and then poured into cold water.[1][2] The desired product, being less soluble in the aqueous mixture, precipitates out and can be collected by vacuum filtration.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Workflow for Troubleshooting Synthesis Issues
Caption: Step-by-step workflow for troubleshooting common synthesis problems.
Problem: Low or No Product Yield
| Probable Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Verify reaction completion: Use TLC to monitor the disappearance of starting materials (phthalic anhydride and 2-aminopyridine). If starting materials persist, consider extending the reflux time. Rationale: The reaction may require more time to reach completion depending on the scale and exact conditions. |
| Poor Quality Reagents | Check reagent purity: Phthalic anhydride can hydrolyze to phthalic acid if exposed to moisture. Use freshly opened or properly stored reagents. 2-aminopyridine can degrade over time. Rationale: Impure reagents can lead to side reactions or fail to react, thus lowering the yield. |
| Sub-optimal Temperature | Ensure adequate heating: The reaction is typically run at reflux. Ensure your heating apparatus is maintaining a consistent and appropriate temperature for the chosen solvent (e.g., ~66°C for THF). Rationale: Insufficient temperature will result in a slow or incomplete reaction. |
| Precipitation Issues | Optimize precipitation: Ensure the water used for precipitation is cold. If the product is partially soluble, placing the mixture in an ice bath for a longer duration can improve precipitation. Rationale: The solubility of the product is temperature-dependent, and lower temperatures will maximize the amount of precipitate recovered. |
Problem: Product is Impure (Discolored, Oily, or Incorrect Melting Point)
| Probable Cause | Recommended Solution & Explanation |
| Unreacted Starting Materials | Improve purification: Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. Diethyl ether is a good choice for washing.[1] Rationale: Unreacted, non-polar starting materials can be washed away from the more polar product. |
| Formation of Phthalimide Side Product | Control reaction conditions: Overheating or extending the reaction time unnecessarily can sometimes lead to the dehydration of the initial product to form N-(pyridin-2-yl)phthalimide. Stick to the optimized reaction time as determined by TLC. Rationale: The initial amic acid product can undergo intramolecular cyclization to the imide with loss of water under harsh conditions. |
| Solvent Contamination | Thorough drying: Ensure the final product is completely dry. Drying under vacuum at a slightly elevated temperature (e.g., 40-50°C) can help remove residual solvents like THF or water. Rationale: Trapped solvent can lower the melting point and affect the physical appearance of the product. |
| Ineffective Recrystallization | Select an appropriate solvent system: The key to successful recrystallization is finding a solvent (or solvent pair) in which the product is soluble when hot but insoluble when cold.[6] For this compound, ethanol, or mixtures like ethanol/water or acetone/hexane, could be effective.[7] Rationale: A well-chosen recrystallization solvent will allow the desired compound to form pure crystals upon cooling, leaving impurities behind in the solution.[8][9] |
Detailed Experimental Protocols
Optimized Synthesis Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq).
-
Dissolution: Add tetrahydrofuran (THF, approx. 20-30 mL) to the flask and stir until the phthalic anhydride is fully dissolved.
-
Reagent Addition: To this solution, add 2-aminopyridine (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase).
-
Precipitation: Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing cold water (approx. 100 mL) while stirring.
-
Isolation: A white to off-white precipitate will form. Continue stirring in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to obtain 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Recrystallization Protocol
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, isopropanol, acetone, water) at room and elevated temperatures to find a suitable recrystallization solvent.[6] The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal growth, you can then place the flask in an ice bath.
-
Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry (Phthalic Anhydride : 2-Aminopyridine) | 1.0 : 1.0 to 1.05 : 1.0 | Using a slight excess of the less expensive reagent can help drive the reaction to completion. A 1:1 ratio is often sufficient. |
| Solvent Volume | 4-5 mL per gram of limiting reagent | Ensures adequate dissolution of reactants without being overly dilute, which could slow the reaction rate. |
| Reflux Time | 1-2 hours | Typically sufficient for completion. Always confirm with TLC to avoid side reactions from prolonged heating. |
| Expected Yield | 70-90% (after purification) | This range is typical for this type of acylation reaction under optimized conditions.[2] |
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of new phthalimide derivatives and its biological and anti-corrosion activities. International Journal of ChemTech Research, 6(1), 324-333.
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
-
Reddit user discussion on r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
-
Reddit user discussion on r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Orozco-Castañeda, H. J., et al. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 26(16), 4985.
- Sprung, M. M. (1939). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Journal of the American Chemical Society, 61(12), 3381-3385.
-
ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
-
Chemistry Helps. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
Pawar, T. B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]
- Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076.
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
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- 4. sphinxsai.com [sphinxsai.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Crystallization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
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Welcome to the technical support center for the crystallization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. The content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.
I. Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Question 1: I'm not getting any crystals to form. What should I do?
Answer:
Failure to form crystals is a frequent issue, often related to supersaturation or nucleation problems. Here are several troubleshooting steps, in order of application:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seeding: If you have a previous batch of the crystalline material, add a single, small "seed" crystal to the solution.[1] This provides a template for further crystal growth.
-
Reduced Temperature: If scratching and seeding are unsuccessful, try further cooling the solution in an ice bath to decrease solubility and promote nucleation.[2]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, you can increase the concentration by gently heating the solution to evaporate a portion of the solvent.[3] Be cautious not to evaporate too much, as this can lead to rapid precipitation of an amorphous solid.
-
Anti-Solvent Addition: Another technique is to slowly add an "anti-solvent" – a solvent in which your compound is poorly soluble but is miscible with your crystallization solvent.[4] This reduces the overall solubility of your compound in the mixed solvent system, inducing crystallization.
-
Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, or when the melting point of the compound is lower than the boiling point of the solvent.[5]
Here are some strategies to prevent oiling out:
-
Slower Cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a Dewar flask.
-
Use More Solvent: The oil is likely a highly concentrated solution. Try heating the mixture to re-dissolve the oil, then add a small amount of additional solvent before attempting to cool it again.[5]
-
Change Solvents: If the problem persists, consider a different crystallization solvent or a solvent mixture. A solvent with a lower boiling point may be beneficial.
Question 3: The crystals I've obtained are very small needles. How can I grow larger, block-like crystals?
Answer:
The morphology of a crystal is heavily influenced by the solvent and the rate of crystallization.[6] Needle-like crystals often result from rapid crystallization. To obtain larger, more uniform crystals, consider the following:
-
Slower Crystallization Rate:
-
Slow Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth.
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a vial, cover it with a cap that has a small hole, or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days, which can promote the growth of larger crystals.[7]
-
Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed jar that contains an anti-solvent. The vapor of the anti-solvent will slowly diffuse into your compound's solution, gradually decreasing its solubility and promoting slow crystal growth.[8]
-
-
Solvent Selection: The choice of solvent can significantly impact crystal habit.[9] Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. Sometimes a mixture of solvents can yield better results than a single solvent.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and crystallization behavior of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Question 1: What are the key functional groups in 2-(Pyridin-2-ylcarbamoyl)benzoic acid and how do they influence crystallization?
Answer:
2-(Pyridin-2-ylcarbamoyl)benzoic acid possesses three key functional groups that dictate its intermolecular interactions and, consequently, its crystallization behavior:
-
Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, often leading to the formation of dimeric structures in the solid state.[10]
-
Amide (-CONH-): The amide group is also a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular connections.[11]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[12]
The interplay of these functional groups allows for a variety of hydrogen bonding motifs, which can lead to the formation of different crystal packing arrangements, including the possibility of polymorphism (the ability of a compound to exist in more than one crystalline form).[1]
Question 2: What is polymorphism and why is it a concern for this compound?
Answer:
Polymorphism is the existence of a solid material in more than one form or crystal structure.[1] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. For pharmaceutical compounds, controlling polymorphism is critical as it can affect the drug's bioavailability and efficacy. Given the multiple hydrogen bonding sites in 2-(Pyridin-2-ylcarbamoyl)benzoic acid, the potential for forming different polymorphs is significant.
Question 3: How do I choose a suitable solvent for crystallization?
Answer:
A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[13] The ideal solvent should also be volatile enough to be easily removed from the final crystals.
A systematic approach to solvent screening is recommended:
-
Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents at room temperature and upon heating.
-
Polarity Considerations: The polarity of the solvent can influence which functional groups on your molecule are exposed at the crystal surface, thereby affecting crystal growth and morphology.[6]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.[14]
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | High polarity, strong hydrogen bonding. |
| Methanol | 5.1 | 65 | Polar protic solvent. |
| Ethanol | 4.3 | 78 | Polar protic solvent. |
| Acetone | 5.1 | 56 | Polar aprotic solvent. |
| Ethyl Acetate | 4.4 | 77 | Moderately polar solvent. |
| Dichloromethane | 3.1 | 40 | Non-polar solvent. |
| Toluene | 2.4 | 111 | Non-polar aromatic solvent. |
Question 4: What analytical techniques can I use to characterize my crystals?
Answer:
Several techniques are essential for characterizing the crystalline form of your compound:
-
X-ray Diffraction (XRD): Single-crystal XRD provides the definitive three-dimensional structure of the molecule and its packing in the crystal lattice. Powder XRD (PXRD) is used to analyze the bulk crystalline material and can distinguish between different polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and the detection of polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying the presence of solvates (crystals containing solvent molecules).
-
Microscopy: Optical microscopy, particularly with polarized light, can be used to assess crystal morphology, size, and quality.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude 2-(Pyridin-2-ylcarbamoyl)benzoic acid. Add a minimal amount of a suitable solvent and heat the mixture gently while stirring to dissolve the solid completely.[14]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate.[2]
-
Crystal Formation: Crystals should start to form as the solution cools. If no crystals appear, refer to the troubleshooting guide.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
IV. Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
V. References
-
Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm.
-
Recrystallization (chemistry) | Research Starters. EBSCO.
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
-
2-[(Pyridin-2-yl)carbamoyl]benzoic acid | 19357-10-9. Biosynth.
-
Recrystallization Definition, Principle & Purpose. PraxiLabs.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
-
3.6F: Troubleshooting. Chemistry LibreTexts.
-
Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications.
-
Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. ACS Publications.
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
-
Solvent design for crystallization of carboxylic acids. ResearchGate.
-
Process for preparing aromatic carboxylic acids. Google Patents.
-
Problems with Recrystallisations. University of York.
-
Advice for Crystallization. Universität Potsdam.
-
2-[(pyridin-2-yl)carbamoyl]benzoic acid. PubChemLite.
-
Why I am not getting crystals?. ResearchGate.
-
Quantifying the effect of solvent on the morphology of organic crystals using a statistical thermodynamics approach. OUCI.
-
Recrystallization of Benzoic Acid. Unknown Source.
-
Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
-
A 2:1 co-crystal of 2-methyl-benzoic acid and N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide. Acta Crystallographica Section E.
-
Amide-N-oxide Heterosynthon and Amide Dimer Homosynthon in Cocrystals of Carboxamide Drugs and Pyridine N-oxides. PubMed.
-
An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. Benchchem.
-
Crystallization of carboxylic acids as studied by NMR Spectrometry. ResearchGate.
-
A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide. IUCrData.
-
2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1). National Institutes of Health.
-
2-(Pyridin-2-YL)benzoic acid. PubChem.
-
2-(Pyridin-3-ylcarbamoyl)benzoic acid. ChemScene.
-
Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design.
-
Investigation of an Amide-Pseudo Amide Hydrogen Bonding Motif within a Series of Theophylline:Amide Cocrystals. ResearchGate.
-
A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide: crystal structure and Hirshfeld surface analysis. ResearchGate.
-
Process for the preparation of 2-carbamoyl-pyridines. Google Patents.
-
2-(Pyridin-2-yloxy)benzoic acid. BLD Pharm.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
-
Benzoic acid. American Chemical Society.
-
Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.
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- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A 2:1 co-crystal of 2-methylbenzoic acid and N,N′-bis(pyridin-4-ylmethyl)ethanediamide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. praxilabs.com [praxilabs.com]
Technical Support Center: Optimizing the Synthesis of N-(2-pyridyl)phthalimide
Welcome to the technical support center for the synthesis of N-(2-pyridyl)phthalimide from phthalic anhydride and 2-aminopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to help you navigate the common challenges associated with this reaction, ensuring a high-yielding and pure product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between phthalic anhydride and 2-aminopyridine?
A1: The reaction proceeds through a two-step mechanism. Initially, the primary amino group of 2-aminopyridine acts as a nucleophile and attacks one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. In the second step, upon heating, an intramolecular cyclization occurs with the elimination of a water molecule to form the stable five-membered imide ring of N-(2-pyridyl)phthalimide.[1]
Q2: What are the recommended starting concentrations and molar ratios for the reactants?
A2: A common starting point is to use a near-equimolar ratio of phthalic anhydride and 2-aminopyridine (e.g., 1:1 or 1:1.05). Using a slight excess of the amine can help to drive the reaction to completion, but a large excess should be avoided as it can complicate purification. The concentration of the reactants in the chosen solvent typically ranges from 0.1 M to 1 M. Higher concentrations can increase the reaction rate but may also lead to solubility issues and potential side reactions.
Q3: Which solvents are most effective for this reaction?
A3: Glacial acetic acid is a widely used and effective solvent for this reaction as it facilitates both the initial reaction and the subsequent dehydration step.[2] Other high-boiling point aprotic solvents such as toluene, xylene, and dimethylformamide (DMF) can also be employed.[3][4][5] The choice of solvent can influence the reaction temperature, time, and the solubility of the intermediate and final product.
Q4: Is a catalyst required for this reaction?
A4: The reaction between phthalic anhydride and 2-aminopyridine to form N-(2-pyridyl)phthalimide is typically carried out without a catalyst, especially when using a solvent like glacial acetic acid which can act as a catalyst for the dehydration step.[5] However, for less reactive amines or to accelerate the reaction at lower temperatures, acid catalysts such as p-toluenesulfonic acid can be used.[3]
Q5: What is the expected yield for the synthesis of N-(2-pyridyl)phthalimide?
A5: The yield of N-(2-pyridyl)phthalimide is highly dependent on the reaction conditions, including the solvent, temperature, and reaction time. With optimized conditions, yields can be good to excellent, often in the range of 70-90%. For instance, refluxing in glacial acetic acid for a few hours is reported to give satisfactory yields.[2]
Experimental Protocols
Standard Protocol for N-(2-pyridyl)phthalimide Synthesis
This protocol is a reliable starting point for the synthesis of N-(2-pyridyl)phthalimide.
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Aminopyridine (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and 2-aminopyridine (1.05 eq).
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water with stirring. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from ethanol to obtain pure N-(2-pyridyl)phthalimide as a crystalline solid.[5][6][7]
Optimized Reaction Conditions
The following table summarizes various reported conditions for the synthesis of N-substituted phthalimides, which can be adapted for the synthesis of N-(2-pyridyl)phthalimide.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Glacial Acetic Acid | None | Reflux (~118) | 2-4 | 70-90 | [2] |
| Toluene | Et3N | Reflux (~111) | 24 | 21-80 | [3] |
| Xylene | None | 120 to Reflux | 4-5 | ~89 | N/A |
| DMF | None | Reflux | 6 | Variable | [4] |
| Ethanol | Phthalimide N-sulfonic acid | 80 | Variable | Good to Excellent | [3] |
Reaction Mechanism and Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Pyridylmethyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Stability of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to prevent the hydrolysis of this compound during storage and experimentation. As a phthalamic acid derivative, this molecule possesses inherent stability challenges that require careful handling to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Q1: What is hydrolysis, and why is 2-(Pyridin-2-ylcarbamoyl)benzoic acid particularly susceptible to it?
A: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, the primary site of hydrolytic cleavage is the amide bond, which links the benzoic acid and pyridine moieties. This reaction breaks the molecule into its constituent parts: phthalic acid and 2-aminopyridine.
Amide bonds are generally stable, but their hydrolysis can be catalyzed by acidic or basic conditions.[1][2] The structure of 2-(Pyridin-2-ylcarbamoyl)benzoic acid contains a crucial feature that makes it more susceptible than a simple amide: an ortho-carboxylic acid group. This group can act as an intramolecular catalyst, where the carboxylic acid protonates the nearby amide group under acidic conditions, or the carboxylate anion attacks the amide carbonyl, facilitating cleavage.[3] This intramolecular participation significantly increases the rate of hydrolysis compared to amides without a neighboring acidic group.
The general mechanism for hydrolysis is illustrated below:
Caption: Hydrolysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Q2: What are the primary factors that accelerate the hydrolysis of my compound?
A: The stability of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is primarily influenced by pH, temperature, and the solvent system. Understanding these factors is critical for designing stable experimental conditions.
| Factor | Effect on Hydrolysis Rate | Scientific Rationale |
| pH | High & Low pH accelerate hydrolysis. | Acid Catalysis (pH < 4): The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Base Catalysis (pH > 8): The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the amide carbonyl carbon. The rate is often dependent on the hydroxide concentration.[4][5][6] |
| Temperature | Higher temperatures increase hydrolysis rate. | The hydrolysis reaction, like most chemical reactions, has an activation energy barrier. Increased thermal energy allows more molecules to overcome this barrier, accelerating the reaction rate.[2] |
| Solvent | Presence of water is required. | Water acts as the nucleophile that attacks the amide bond. The concentration of water in the solvent system directly impacts the hydrolysis rate. Protic solvents (e.g., methanol, ethanol) can also participate in solvolysis. |
| Enzymes | Amidase/Protease enzymes can catalyze hydrolysis. | In biological assays or cell culture media, enzymes may be present that can specifically cleave amide bonds, dramatically accelerating degradation.[2] |
Q3: How do I choose the right solvent and buffer system to enhance stability in aqueous solutions?
A: For solution-based experiments, maintaining an optimal pH is the most effective strategy to prevent hydrolysis.
-
Optimal pH Range: Based on the principles of acid and base catalysis, the point of maximum stability for amides is typically in the slightly acidic to neutral pH range. For 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a pH range of 4.5 to 6.5 is recommended as a starting point.[7] This range avoids the extremes of strong acid or base catalysis. A study on the stability of exenatide, a peptide drug, found it to be relatively stable at pH 4.5.[7]
-
Buffer Selection: The choice of buffer is critical for maintaining the target pH. Select a buffer system whose pKa is close to the desired pH of your experiment.
| Recommended Buffer | Useful pH Range | Comments |
| Acetate Buffer | 3.8 - 5.8 | An excellent choice for the lower end of the recommended stability range. |
| MES Buffer | 5.5 - 6.7 | A common "Good's" buffer, suitable for the upper end of the stability range and many biological assays. |
| Phosphate Buffer | 6.2 - 8.2 | Use with caution. While effective, ensure the pH is maintained below 7.0 to minimize base-catalyzed hydrolysis. |
Protocol: Preparing a Buffered Stock Solution
-
Choose a suitable buffer system based on the target pH for your experiment.
-
Prepare the buffer at the desired concentration (e.g., 10-50 mM) in high-purity water.
-
Adjust the pH of the buffer solution accurately using a calibrated pH meter.
-
Dissolve the solid 2-(Pyridin-2-ylcarbamoyl)benzoic acid in a small amount of a water-miscible organic co-solvent like DMSO or DMF first, as direct dissolution in aqueous buffer may be slow.
-
Add the concentrated organic stock solution dropwise to the vortexing buffer to achieve the final desired concentration. Ensure the final concentration of the organic co-solvent is minimal and compatible with your downstream application.
Q4: What are the ideal storage conditions for the compound in its solid form and as stock solutions?
A: Proper storage is essential to maintain the long-term integrity of the compound. Different conditions are required for the solid material versus prepared solutions.
| Form | Temperature | Atmosphere | Light | Key Considerations |
| Solid | -20°C | Dry / Desiccated | Amber Vial / Dark | The solid is hygroscopic. Store in a desiccator, preferably under an inert gas like argon or nitrogen, to protect from moisture.[8] |
| Organic Stock (e.g., in DMSO) | -20°C or -80°C | Sealed Vial | Amber Vial / Dark | Prepare a high-concentration stock in an anhydrous aprotic solvent. Aliquot into single-use vials to prevent contamination and repeated freeze-thaw cycles. |
| Aqueous Stock (Buffered) | -80°C | Sealed Vial | Amber Vial / Dark | Aqueous solutions are much more prone to hydrolysis. Flash-freeze aliquots in liquid nitrogen before storing at -80°C to minimize ice crystal formation. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Investigating Compound Degradation
If you suspect that 2-(Pyridin-2-ylcarbamoyl)benzoic acid is degrading during your experiment, a systematic approach is needed to identify the cause and implement a solution.
Caption: Workflow for troubleshooting the degradation of your compound.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a self-validating system to test the stability of your compound under different conditions.
-
Preparation of Standards: Prepare analytical standards of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, phthalic acid, and 2-aminopyridine in a suitable mobile phase or injection solvent. This will allow for accurate identification of peaks by retention time.
-
Incubation Conditions:
-
Prepare several small-volume solutions of your compound (~100 µM) in different buffers (e.g., pH 4.0, 5.5, 7.4, 9.0).
-
Incubate these solutions at your experimental temperature (e.g., 37°C).
-
As a control, keep an aliquot of each solution at 4°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each condition.
-
Immediately quench any further reaction by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC with UV detection.
-
Monitor the peak area of the parent compound (2-(Pyridin-2-ylcarbamoyl)benzoic acid) and the appearance of peaks corresponding to the hydrolysis products.
-
-
Data Interpretation: Plot the percentage of the parent compound remaining over time for each condition. This will clearly identify the pH and temperature conditions under which your compound is most stable.
By following these guidelines, you can significantly mitigate the risk of hydrolysis, ensuring the accuracy and reliability of your experimental results.
References
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
PubChem. 3-(Pyridin-2-yl)benzoic acid. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]
-
Shantier, S. W., et al. (2015). Stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
- Google Patents. (1926).
-
ResearchGate. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
PubChem. Phthalamic acid. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
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ACS Publications. Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. [Link]
-
Fiveable. Hydrolysis of Amides Definition. [Link]
-
Physical Chemistry Chemical Physics. (2014). Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. [Link]
-
IUCr Journals. (2011). Benzoic acid–2-{(E)-[(E)-2-(2-pyridylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1). [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
- Google Patents. (2009).
- Google Patents. (1984). Process for preparing 2-benzoylbenzoic acids.
-
MDPI. (2018). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. [Link]
-
PubMed. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]
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- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 8. Phthalic anhydride CAS#: 85-44-9 [m.chemicalbook.com]
Minimizing byproduct formation in 2-(Pyridin-2-ylcarbamoyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to troubleshoot and optimize the reaction for minimal byproduct formation and high purity.
Introduction to the Synthesis
The synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid is primarily achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine. This reaction proceeds via the attack of the primary amine on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of the desired amic acid.
While the reaction appears straightforward, several potential side reactions can occur, leading to the formation of byproducts that complicate purification and reduce the overall yield. This guide will focus on understanding and mitigating the formation of these impurities.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, product, and major byproduct is crucial for effective synthesis and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-133 | White solid | Soluble in hot organic solvents, hydrolyzes in hot water. |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | 57-60 | White to tan crystalline solid | Soluble in water, alcohol, and ether. |
| 2-(Pyridin-2-ylcarbamoyl)benzoic acid | C₁₃H₁₀N₂O₃ | 242.23 | ~188 (decomposes)[1] | Off-white to pale yellow solid | Soluble in basic aqueous solutions and polar organic solvents. |
| N-(Pyridin-2-yl)phthalimide | C₁₃H₈N₂O₂ | 224.22 | ~238[2] | White to off-white solid | Generally less soluble in polar solvents than the amic acid. |
Reaction Scheme and Byproduct Formation
The primary reaction and the formation of the main byproduct, N-(pyridin-2-yl)phthalimide, are illustrated below.
Sources
Validation & Comparative
A Comparative Analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Analogs: A Guide for Drug Discovery Professionals
The 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of these analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). By synthesizing data from various studies on structurally related compounds, we aim to provide valuable insights for researchers and drug development professionals in the fields of oncology, inflammation, and pain management.
Introduction: The Therapeutic Potential of the 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Scaffold
The core structure, featuring a benzoic acid moiety linked to a pyridine ring via an amide bond, offers a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for the design of targeted therapeutics. The pyridine ring, a common heterocycle in FDA-approved drugs, is known to participate in various biological interactions, while the benzoic acid portion can be crucial for receptor binding and pharmacokinetic properties.[1][2] Analogs of this scaffold have shown promise in several therapeutic areas, including:
-
Anticancer Activity: Pyridine and benzoic acid derivatives have been extensively studied for their antiproliferative effects against various cancer cell lines.[1][3]
-
Anti-inflammatory and Analgesic Effects: The structural motifs present in these compounds are also found in known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential to modulate inflammatory pathways.[4][5][6]
This guide will delve into the synthesis of these analogs, present a comparative analysis of their biological activities based on available data, and provide detailed experimental protocols to facilitate further research and development.
Synthetic Strategies for 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Analogs
The primary synthetic route to 2-(pyridin-2-ylcarbamoyl)benzoic acid and its analogs is the condensation of phthalic anhydride with the corresponding substituted 2-aminopyridine. This straightforward and efficient method allows for the facile introduction of a variety of substituents on both the pyridine and benzoic acid rings, enabling the generation of diverse chemical libraries for biological screening.
General Synthetic Workflow
Figure 1: General synthetic workflow for 2-(pyridin-2-ylcarbamoyl)benzoic acid analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol describes a general method for the synthesis of a 2-(pyridin-2-ylcarbamoyl)benzoic acid analog.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Substituted 2-aminopyridine (1.0 eq)
-
Glacial acetic acid or another suitable solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add phthalic anhydride (1.0 eq) and the substituted 2-aminopyridine (1.0 eq).
-
Add a suitable solvent, such as glacial acetic acid, to dissolve the reactants.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(pyridin-2-ylcarbamoyl)benzoic acid analog.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Comparative Biological Evaluation
Anticancer Activity
Studies on various pyridine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][3] The presence and position of certain functional groups on the pyridine ring have been shown to be critical for activity. For instance, the inclusion of methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antiproliferative effects, whereas bulky groups or halogens may decrease activity.[1]
Table 1: Antiproliferative Activity of Structurally Related Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Guanidine Derivatives | MSK1 Enzymatic Assay | ~16-18 | [7] |
| 2-Pyridyl Urea-Based Cu(II) Complexes | NCI-H1975 (Lung Cancer) | 33.4 - 39.6 | [8] |
| 2,3-diarylimidazo[1,2-a]pyridines | Leishmania major | - | [9] |
Note: The IC50 values are for structurally related compounds and not direct analogs of 2-(pyridin-2-ylcarbamoyl)benzoic acid. They are presented here to illustrate the potential for anticancer activity within this broad class of compounds.
Anti-inflammatory and Analgesic Activity
The structural similarity of 2-(pyridin-2-ylcarbamoyl)benzoic acid to known anti-inflammatory agents suggests its potential in this area. For example, derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic properties.[4] Similarly, other benzoic acid derivatives have demonstrated significant anti-inflammatory activity in various in vivo models.[6][10]
Table 2: Anti-inflammatory and Analgesic Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Assay | Activity | Reference |
| 2-Amino Benzoic Acid Derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory and analgesic activity | [4] |
| 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives | Acetic acid-induced writhing | Reduced painful activity by 74-75% | [5] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | Carrageenan-induced paw edema | Edema inhibition of 48.9–63.1% | [6] |
Experimental Protocol: In Vitro Anticancer Screening (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content, and is suitable for in vitro chemosensitivity screening.[11]
Materials:
-
Cancer cell lines of interest
-
RPMI 1640 medium with 10% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds (2-(pyridin-2-ylcarbamoyl)benzoic acid analogs)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at the appropriate density and incubate for 24 hours.[11]
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
Cell Fixation: Terminate the assay by adding cold TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 20 minutes at room temperature.[11]
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compounds, several key SAR insights can be proposed for the 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold:
-
Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring are likely to have a significant impact on biological activity. Electron-donating groups may enhance activity in some cases, while bulky substituents could hinder binding to the target protein.[1]
-
Substitution on the Benzoic Acid Ring: Modifications to the benzoic acid moiety can influence the compound's acidity, solubility, and ability to interact with target receptors.
-
The Amide Linker: The amide bond provides a critical hydrogen bonding point and maintains the relative orientation of the two aromatic rings.
Future research should focus on the systematic synthesis and evaluation of a focused library of 2-(pyridin-2-ylcarbamoyl)benzoic acid analogs. This would involve varying substituents at each position of both the pyridine and benzoic acid rings and testing them in a standardized panel of biological assays. Such a study would provide a more definitive understanding of the SAR and facilitate the rational design of more potent and selective therapeutic agents.
Logical Relationship of SAR Exploration
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
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- 10. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-PIM Kinase Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as compelling targets. This family of constitutively active serine/threonine kinases, comprising PIM1, PIM2, and PIM3, plays a pivotal role in regulating cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them a focal point for the development of novel anti-cancer agents.
This guide provides a comprehensive comparison of a promising pyridyl carboxamide-based pan-PIM kinase inhibitor, GDC-0339, with other notable pan-PIM inhibitors that have advanced to clinical trials: PIM447 (LGH447), INCB053914, and AZD1208. While the initially queried compound, 2-(Pyridin-2-ylcarbamoyl)benzoic acid, lacks documented kinase inhibitory activity, the structurally related pyridyl carboxamide scaffold has proven to be a fertile ground for the discovery of potent PIM kinase inhibitors. This analysis is grounded in publicly available experimental data to provide researchers and drug development professionals with a thorough understanding of their relative potencies, selectivity, and methodologies for evaluation.
The PIM Kinase Signaling Axis: A Key Therapeutic Target
The PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Unlike many other kinases, PIM kinases are constitutively active upon expression, and their regulation occurs primarily at the level of transcription, translation, and protein stability. Once expressed, they phosphorylate a range of downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter), the cell cycle inhibitors p21 and p27, and components of the mTORC1 signaling pathway, such as 4E-BP1. By phosphorylating and inactivating these substrates, PIM kinases promote cell survival and proliferation, contributing to tumorigenesis. The overlapping functions of the three PIM isoforms necessitate the development of pan-PIM inhibitors to achieve a comprehensive therapeutic effect.
Figure 1: Simplified PIM Kinase Signaling Pathway.
Comparative Analysis of Pan-PIM Kinase Inhibitors
The following sections provide a detailed comparison of GDC-0339, a pyridyl carboxamide-related pan-PIM kinase inhibitor, with three other clinically investigated pan-PIM inhibitors. The data presented are collated from various publicly available sources and are summarized for ease of comparison.
Biochemical Potency
The direct inhibitory activity of a compound against its target kinase is a fundamental measure of its potency. This is typically determined through in vitro biochemical assays that measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50) or the inhibitor's binding affinity (Ki).
| Compound | PIM1 (Ki/IC50, nM) | PIM2 (Ki/IC50, nM) | PIM3 (Ki/IC50, nM) | Reference(s) |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [1][2][3][4][5] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [6][7][8] |
| INCB053914 | 0.24 (IC50) | 30.0 (IC50) | 0.12 (IC50) | [9][10][11] |
| AZD1208 | 0.4 (IC50) | 5.0 (IC50) | 1.9 (IC50) | [7][12] |
Expert Insights: All four compounds demonstrate potent, low nanomolar to picomolar inhibition of the PIM kinase isoforms. GDC-0339 and PIM447 exhibit remarkably high affinity, with Ki values in the picomolar range for all three isoforms, indicating a very tight binding to the kinase active site. INCB053914 shows a notable difference in potency against PIM2 compared to PIM1 and PIM3. AZD1208 displays potent, single-digit nanomolar IC50 values across the PIM family. The choice of Ki or IC50 values for reporting potency can depend on the assay format and should be considered when making direct comparisons.
Cellular Activity
While biochemical assays are crucial for determining direct target engagement, cellular assays provide a more physiologically relevant measure of a compound's ability to inhibit the target within a cellular context. This is often assessed by measuring the inhibition of phosphorylation of a known downstream substrate or by determining the concentration required to inhibit the growth of cancer cell lines by 50% (GI50).
| Compound | Cell Line(s) | Cancer Type | Cellular Potency (GI50/IC50) | Reference(s) |
| GDC-0339 | MM.1S | Multiple Myeloma | 100 nM (IC50) | [1] |
| PIM447 (LGH447) | MM1S, RPMI-8226, U266, etc. | Multiple Myeloma | 0.2 - 3.3 µM (IC50, 48h) | [13] |
| INCB053914 | Various hematological | AML, MM, DLBCL, etc. | 13.2 - 230.0 nM (GI50) | [14] |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | < 100 nM (GI50) | [15] |
Expert Insights: The cellular potency of these inhibitors generally tracks with their biochemical potency, although differences in cell permeability, efflux pump susceptibility, and off-target effects can influence their activity in cellular systems. INCB053914 and GDC-0339 demonstrate potent anti-proliferative effects at nanomolar concentrations in various hematological cancer cell lines. PIM447 also shows efficacy, albeit at slightly higher concentrations in the cited study. The sensitivity of different cell lines to PIM inhibition can vary, often correlating with the expression levels of PIM kinases and the activation status of upstream signaling pathways like JAK/STAT.
Kinase Selectivity
An ideal kinase inhibitor should potently inhibit its intended target while having minimal activity against other kinases in the human kinome. High selectivity reduces the likelihood of off-target toxicities.
-
PIM447 (LGH447): In a panel of 68 diverse protein kinases, only PIM2 was significantly inhibited at low concentrations. Other kinases like GSK3β, PKN1, and PKCτ were inhibited at much higher concentrations, indicating a high degree of selectivity for PIM kinases.[8]
-
INCB053914: Demonstrated high selectivity against a panel of over 50 kinases, with the exception of modest potency against RSK2.[16]
-
AZD1208: In a screen against 442 kinases, the three PIM kinases showed the highest percentage of inhibition, with only 13 other kinases being inhibited by 50% or more, indicating good selectivity.[17][18]
Expert Insights: The development of selective PIM kinase inhibitors is facilitated by unique structural features in the PIM kinase ATP-binding pocket. The high selectivity of compounds like PIM447, INCB053914, and AZD1208 is a critical attribute for their therapeutic potential, minimizing the risk of off-target effects that can lead to toxicity.
Clinical Development Status
The progression of a drug candidate through clinical trials provides valuable information about its safety, tolerability, and efficacy in humans.
-
GDC-0339: Has been evaluated as an early development candidate for the treatment of multiple myeloma.[3]
-
PIM447 (LGH447): Has undergone Phase I clinical trials in patients with relapsed and/or refractory multiple myeloma, where it was generally well-tolerated and showed single-agent anti-tumor activity.[6][8][19]
-
INCB053914: Has been investigated in a Phase 1/2 clinical trial in patients with advanced hematologic malignancies, both as a monotherapy and in combination with other agents.[7][14][16][20]
-
AZD1208: Was evaluated in Phase I clinical trials for acute myeloid leukemia and advanced solid tumors. While it showed biological activity, it did not demonstrate significant single-agent clinical efficacy, and its development was discontinued.[17][21][22]
Expert Insights: The clinical development landscape for pan-PIM inhibitors is active, with several agents demonstrating promising early-phase results, particularly in hematological malignancies. The experience with AZD1208 highlights the challenges in translating potent preclinical activity into clinical efficacy, underscoring the importance of patient selection and combination strategies.
Key Experimental Methodologies
The following section details the protocols for key assays used to characterize PIM kinase inhibitors, providing a foundation for researchers to design their own evaluation studies.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay
This assay is a widely used method to determine the biochemical potency (IC50) of kinase inhibitors. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT) to the desired final concentrations.
-
Prepare a solution of recombinant PIM kinase (PIM1, PIM2, or PIM3) in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., a derivative of the BAD protein) and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well white opaque assay plate, add 1 µL of the test inhibitor solution or DMSO control.
-
Add 2 µL of the PIM kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[23][24][25][26][27]
-
Cellular Assay: Western Blot for Phospho-BAD
This assay assesses the ability of an inhibitor to block PIM kinase activity within a cellular context by measuring the phosphorylation status of a known downstream substrate, BAD, at Serine 112.
Figure 3: General Workflow for Western Blot Analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a hematological cancer cell line known to express PIM kinases (e.g., MOLM-16, MM.1S) in appropriate culture medium.
-
Treat the cells with increasing concentrations of the PIM kinase inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Protein Lysate Preparation:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysate by centrifugation and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a housekeeping protein like GAPDH.
-
Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD at each inhibitor concentration.[15][22][28][29][30]
-
Conclusion
The development of pan-PIM kinase inhibitors represents a promising therapeutic strategy for a range of cancers, particularly hematological malignancies. While the initially investigated compound, 2-(Pyridin-2-ylcarbamoyl)benzoic acid, lacks evidence as a kinase inhibitor, the structurally related pyridyl carboxamide scaffold has yielded potent inhibitors such as GDC-0339. This guide has provided a comparative analysis of GDC-0339 alongside other clinically relevant pan-PIM inhibitors, PIM447, INCB053914, and AZD1208, highlighting their biochemical and cellular potencies, selectivity, and clinical development status.
The detailed experimental protocols for biochemical and cellular assays offer a practical framework for researchers to evaluate novel PIM kinase inhibitors. A thorough understanding of the PIM signaling pathway and the comparative profiles of existing inhibitors is crucial for the rational design and development of the next generation of therapeutics targeting this important class of kinases. The insights and data presented herein are intended to empower researchers and drug development professionals in their efforts to advance the field of targeted cancer therapy.
References
-
A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma. Int J Hematol. 2021 Jun;113(6):797-806. [Link]
-
incb053914 - My Cancer Genome. [Link]
-
Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. PLoS One. 2018;13(6):e0199108. [Link]
-
Phase I Studies of AZD1208, a Proviral Integration Moloney Virus Kinase Inhibitor in Solid and Haematological Cancers. Br J Cancer. 2018 May;118(11):1425-1433. [Link]
-
The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. Clin Cancer Res. 2017 Jan 1;23(1):225-238. [Link]
-
Phase 1 Study Update of the Novel Pan-Pim Kinase Inhibitor LGH447 in Patients with Relapsed/ Refractory Multiple Myeloma. ResearchGate. [Link]
-
Study of INCB053914 in Subjects With Advanced Malignancies. ClinicalTrials.gov. [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014 Dec 18;124(26):3927-36. [Link]
-
Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies. PLoS One. 2018;13(6):e0199108. [Link]
-
Effect of the Pan-PIM Kinase Inhibitor, AZD1208, Alone and in Combination with Bortezomib in Multiple Myeloma. Blood. 2014;124(21):3478. [Link]
-
The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. Clin Cancer Res. 2017 Jan 1;23(1):225-238. [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014 Dec 18;124(26):3927-36. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. Oncotarget. 2019 Apr 19;10(30):2894-2907. [Link]
-
WESTERN BLOT PROTOCOL | Step by step instructions. YouTube. [Link]
-
Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. [Link]
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. J Med Chem. 2015 Nov 12;58(21):8373-86. [Link]
-
Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. J Med Chem. 2019 Feb 28;62(4):2140-2153. [Link]
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A Comparative Guide to the Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid: Conventional vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyridin-2-ylcarbamoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficient and cost-effective synthesis of this precursor is therefore of significant interest to the drug development and manufacturing sector. This guide provides an in-depth technical comparison of the traditional synthesis route with modern, alternative methodologies, offering experimental data and insights to inform laboratory and industrial practices.
The conventional synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid involves the straightforward reaction of phthalic anhydride with 2-aminopyridine. While reliable, this method can be time-consuming and may require significant energy input. In the quest for more efficient, sustainable, and higher-yielding processes, alternative approaches such as microwave-assisted synthesis, catalytic methods, and solvent-free reactions have emerged. This guide will objectively compare these methods, focusing on key performance indicators such as reaction time, yield, purity, and environmental impact.
The Conventional Approach: A Well-Trodden Path
The classical synthesis of 2-(pyridin-2-ylcarbamoyl)benzoic acid is a nucleophilic acyl substitution reaction between phthalic anhydride and 2-aminopyridine. The lone pair of electrons on the amino group of 2-aminopyridine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the desired amic acid.
Reaction Scheme:
Caption: Conventional synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Experimental Protocol (Conventional Method):
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or glacial acetic acid.
-
Add 2-aminopyridine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(pyridin-2-ylcarbamoyl)benzoic acid.
Alternative Synthesis Routes: The Quest for Efficiency
In recent years, several alternative methods have been developed to overcome the limitations of the conventional approach. These methods aim to reduce reaction times, increase yields, and minimize the environmental footprint of the synthesis.
Microwave-Assisted Synthesis: Accelerating the Reaction
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture.[1] This often leads to a dramatic reduction in reaction times and an improvement in yields compared to conventional heating methods.[2][3]
Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This localized and efficient heating can overcome activation energy barriers more effectively than conventional heating, which relies on slower thermal conduction.
-
In a microwave-safe reaction vessel, combine phthalic anhydride (1.0 equivalent) and 2-aminopyridine (1.0 equivalent).
-
The reaction can be performed with a minimal amount of a high-boiling polar solvent (e.g., dimethylformamide - DMF) or under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and power for a short duration (typically 2-10 minutes).
-
After cooling, the solid product is collected and can be purified by washing with a suitable solvent or by recrystallization.
Sources
Introduction: The Structural and Analytical Significance of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-(Pyridin-2-ylcarbamoyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the observed fragmentation patterns. We will compare expected fragmentation pathways under different ionization conditions, provide a validated experimental protocol, and contrast the molecule's behavior with structural alternatives to highlight key diagnostic features.
2-(Pyridin-2-ylcarbamoyl)benzoic acid (Molecular Formula: C₁₃H₁₀N₂O₃, Monoisotopic Mass: 242.069 Da) is a molecule of interest due to its composite structure, incorporating a benzoic acid moiety, an amide linker, and a pyridine ring.[1][2] This arrangement of functional groups is common in pharmaceutical compounds and advanced chemical intermediates. Understanding its stability and degradation pathways is crucial for quality control, metabolite identification, and pharmacokinetic studies.
Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, is an indispensable tool for elucidating the structure of such molecules.[3] The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. The unique ortho positioning of the carboxylic acid and the pyridin-2-ylcarbamoyl side chain on the benzene ring introduces specific intramolecular interactions that profoundly influence its fragmentation, a phenomenon known as the "ortho effect".[4][5] This guide will dissect these unique pathways.
Predicted Fragmentation Pathways: An Analysis of Ion Behavior
The fragmentation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is best understood by examining its behavior in both positive and negative ionization modes, typically achieved via Electrospray Ionization (ESI).[6]
Positive Ion Mode (ESI+) Fragmentation
In positive mode, the molecule readily protonates to form the molecular ion [M+H]⁺ at m/z 243.076.[2] The subsequent fragmentation is dominated by the interaction between the adjacent carboxylic acid and amide groups.
-
Primary Fragmentation: The Ortho Effect and Water Loss: The most characteristic initial fragmentation step for ortho-substituted benzoic acids is the facile loss of a water molecule (H₂O, 18 Da).[5][7] This occurs via an intramolecular cyclization, where the protonated carboxylic acid is attacked by the amide oxygen, forming a stable five-membered ring structure. This neighboring group participation is a highly favorable process, leading to a prominent fragment ion at m/z 225.066 . This pathway is a key diagnostic marker for the ortho isomer, as it is not observed to any significant extent in the corresponding meta and para isomers.[4]
-
Secondary Fragmentation Pathways:
-
Decarbonylation: The m/z 225 ion can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 197.071 .
-
Amide Bond Cleavage: While less dominant than water loss, conventional amide bond cleavages can occur.
-
Cleavage of the C(O)-NH bond can produce the 2-carboxyphenylcarbonyl ion at m/z 149.023 and protonated 2-aminopyridine at m/z 95.055.
-
Alternatively, cleavage can generate the benzoyl ion at m/z 105.033 following the loss of the entire side chain.
-
-
The predicted fragmentation cascade in positive ion mode is illustrated below.
Caption: Predicted ESI+ fragmentation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, the molecule is deprotonated at the carboxylic acid site, forming the [M-H]⁻ ion at m/z 241.062.[2] The fragmentation pathway in this mode is typically simpler and highly diagnostic for carboxylic acids.
-
Primary Fragmentation: Decarboxylation: The dominant fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).[7][8] This decarboxylation is a charge-driven process that results in a highly abundant fragment ion at m/z 197.056 . This fragment represents the core structure of N-(pyridin-2-yl)benzamide anion. The high stability of the resulting anion makes this a very favorable fragmentation channel.
-
Secondary Fragmentation: Further fragmentation of the m/z 197 ion can occur, potentially through cleavage of the amide bond, but this is generally less significant than the primary decarboxylation event.
Caption: Predicted ESI- fragmentation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Data Summary and Comparison
The performance of mass spectrometry in identifying 2-(Pyridin-2-ylcarbamoyl)benzoic acid can be objectively compared by examining its key diagnostic fragments versus those of its structural isomers.
| Ionization Mode | Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Diagnostic Value |
| ESI+ | 243.076 | [M+H]⁺ | Molecular Ion |
| 225.066 | [M+H-H₂O]⁺ | High. Specific to ortho isomer due to neighboring group participation.[5] | |
| 197.071 | [M+H-H₂O-CO]⁺ | Moderate. Confirms the m/z 225 precursor. | |
| 149.023 | [C₈H₅O₃]⁺ | Low. Common fragment for phthalic acid derivatives. | |
| ESI- | 241.062 | [M-H]⁻ | Molecular Ion |
| 197.056 | [M-H-CO₂]⁻ | High. Characteristic of all benzoic acid isomers, but confirms the core structure. |
Comparison Insight: The key to differentiating the target molecule from its meta and para isomers lies in positive mode analysis. The intense neutral loss of 18 Da (m/z 243 → m/z 225) is the defining feature of the ortho structure. In contrast, the meta and para isomers would not exhibit significant water loss and would instead fragment primarily through amide bond cleavage.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Caption: Standard LC-MS/MS workflow for analyzing the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in dimethyl sulfoxide (DMSO).
-
Create a working solution of 10 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water. This ensures compatibility with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) to achieve efficient separation.
-
Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting good peak shape and efficient protonation in ESI+.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate at 5% B for 1.5 min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), run separately in positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Gas Flow: Set drying gas and nebulizer gas according to instrument manufacturer recommendations (e.g., 10 L/min and 40 psi).
-
Data Acquisition:
-
MS1 (Full Scan): Acquire spectra over a mass range of m/z 100-500 to detect the parent ion.
-
MS2 (Tandem MS): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions. Set the precursor ions for fragmentation to m/z 243.1 (for ESI+) and m/z 241.1 (for ESI-).
-
Collision Energy (CE): Apply a collision energy ramp (e.g., 15-40 eV) to ensure a wide range of fragments are produced for comprehensive structural confirmation.
-
-
Conclusion
The mass spectrometric fragmentation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid is a clear example of how molecular architecture dictates chemical behavior under analytical conditions. While the fragmentation in negative mode is dominated by a predictable decarboxylation common to all benzoic acids[8], the positive mode fragmentation is uniquely defined by the ortho effect. The characteristic and facile loss of water provides an unambiguous marker to distinguish it from its meta and para isomers.[5] This guide provides the foundational knowledge and a validated experimental framework for researchers to confidently identify and characterize this molecule in complex matrices.
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J. D. D. L. G. Sanchez, et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
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J. O. H. Smith, et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.
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A Researcher's Guide to Purity Assessment of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid: A Comparative Analysis Centered on Melting Point Depression
For the diligent researcher in drug discovery and development, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible experimentation. This guide provides an in-depth exploration of purity assessment for 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a molecule of interest in medicinal chemistry. We will focus on the classical yet powerful technique of melting point depression, offering a detailed experimental protocol and a robust comparison with modern chromatographic and spectroscopic methods. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions on purity analysis.
The Unwavering Principle of Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical constant. However, the introduction of even minute quantities of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces holding the solid together, resulting in a lower energy requirement to transition into the liquid phase.[1][2] Consequently, two observable phenomena occur: a depression of the melting point and a broadening of the melting range.[3][4]
This colligative property is the bedrock of melting point depression analysis, a technique that has long served as a rapid and cost-effective preliminary assessment of purity.[5] As the concentration of an impurity increases, the melting point depression becomes more pronounced, up to a certain composition known as the eutectic point, where the mixture has the lowest possible melting temperature.[6]
Synthesis and Potential Impurities of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid
A common synthetic route to 2-(Pyridin-2-ylcarbamoyl)benzoic acid involves the reaction of phthalic anhydride with 2-aminopyridine.
Reaction Scheme:
Given this synthesis, the most probable impurities in a crude sample are the unreacted starting materials:
-
Phthalic Anhydride: A white solid with a melting point of approximately 131.6 °C.[7]
-
2-Aminopyridine: A colorless solid with a melting point ranging from 59 to 60 °C.[8]
The presence of these starting materials as impurities will lead to a discernible depression and broadening of the melting range of the final product. While a definitive melting point for highly pure 2-(Pyridin-2-ylcarbamoyl)benzoic acid is not widely published, a closely related derivative, (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid, has a reported melting point of 124-128°C, which can serve as an approximate reference.[9]
Experimental Protocol: Purity Assessment by Melting Point Depression
This protocol provides a step-by-step methodology for determining the melting range of synthesized 2-(Pyridin-2-ylcarbamoyl)benzoic acid and using this data to infer its purity.
Materials and Equipment:
-
Melting point apparatus (capillary tube type)
-
Capillary tubes (one end sealed)
-
Sample of synthesized 2-(Pyridin-2-ylcarbamoyl)benzoic acid (dried)
-
Reference standards of phthalic anhydride and 2-aminopyridine
-
Spatula
-
Mortar and pestle (optional, for sample pulverization)
Procedural Workflow:
Caption: Workflow for Melting Point Depression Analysis.
Interpretation of Results:
-
A sharp melting range (typically ≤ 2 °C) close to the literature value suggests a relatively pure compound.
-
A broad melting range ( > 2 °C) and a depressed melting point are indicative of impurities. The degree of depression and broadening can provide a qualitative measure of the impurity level.
To further confirm the identity of the impurities, a mixed melting point analysis can be performed. This involves mixing the sample with a small amount of a suspected impurity (e.g., phthalic anhydride or 2-aminopyridine). If the melting point of the mixture is significantly depressed and broadened compared to the sample alone, it provides strong evidence for the presence of that specific impurity.
Comparative Analysis with Other Purity Assessment Methods
While melting point depression is a valuable screening tool, it provides limited quantitative data and is not suitable for complex mixtures. For rigorous purity determination and impurity profiling, more sophisticated analytical techniques are required.
| Analytical Method | Principle | Advantages | Limitations |
| Melting Point Depression | Observation of the temperature range over which a solid melts. Impurities disrupt the crystal lattice, lowering and broadening the melting range. | - Rapid and simple to perform.- Low cost of equipment.- Provides a good qualitative indication of purity. | - Not quantitative.- Not suitable for amorphous solids or compounds that decompose on heating.- Insensitive to impurities that are insoluble in the melt or form solid solutions. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[5][10][11] | - High resolution and sensitivity for separating and quantifying impurities.[11]- Applicable to a wide range of non-volatile and thermally unstable compounds.[12]- Well-established and validated methods are available. | - Higher equipment and operational costs.- Requires method development and validation.- Does not provide direct structural information on unknown impurities without a coupled detector like MS. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[13][14][15] | - Provides an absolute measure of purity without the need for a reference standard of the analyte itself.[15]- Highly accurate and precise.- Provides structural information that can aid in impurity identification. | - Requires a more expensive and specialized instrument.- Sample must be soluble in a deuterated solvent.- Signal overlap can complicate quantification. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. Used to identify and quantify impurities by their molecular weight and fragmentation patterns.[2][16][17] | - Extremely high sensitivity and selectivity for detecting trace-level impurities.[16][18]- Provides molecular weight and structural information for impurity identification.[16][17]- Can be coupled with separation techniques like HPLC (LC-MS) for comprehensive analysis.[19] | - Typically provides relative quantification unless isotopic standards are used.- Can be subject to matrix effects.- High initial instrument cost. |
The Interplay of Techniques: A Holistic Approach to Purity Assessment
The choice of analytical method for purity assessment is dictated by the stage of research and the specific requirements of the study. The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized compound like 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Caption: A workflow for comprehensive purity analysis.
Conclusion: An Informed Strategy for Purity Determination
For the initial assessment of a newly synthesized batch of 2-(Pyridin-2-ylcarbamoyl)benzoic acid, melting point depression serves as an invaluable, rapid, and economical tool to gauge its relative purity. A sharp melting range provides the confidence to proceed with further experiments, while a depressed and broad range signals the need for purification, such as recrystallization.
However, for drug development and studies requiring stringent purity, melting point analysis should be considered a preliminary step. A comprehensive purity profile necessitates the use of more sophisticated, quantitative techniques. HPLC is the workhorse for determining the percentage purity and quantifying known and unknown impurities. For definitive structural elucidation of impurities and for obtaining an absolute purity value, hyphenated techniques like LC-MS and the standalone power of qNMR are indispensable.
By understanding the principles, advantages, and limitations of each method, researchers can devise a strategic and efficient approach to purity assessment, ensuring the integrity and reliability of their scientific endeavors.
References
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Accessed January 22, 2026. [Link].
-
Wikipedia. Phthalic anhydride. Wikipedia. Accessed January 22, 2026. [Link].
-
UIC. Purity by Absolute qNMR Instructions. University of Illinois Chicago. Accessed January 22, 2026. [Link].
-
USP. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. Accessed January 22, 2026. [Link].
-
Wikipedia. 2-Aminopyridine. Wikipedia. Accessed January 22, 2026. [Link].
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published June 1995. [Link].
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Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Published September 22, 2025. [Link].
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 22, 2026. [Link].
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USP. <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. Published December 2, 2011. [Link].
-
PubMed. High perfomance liquid chromatography in pharmaceutical analyses. PubMed. Accessed January 22, 2026. [Link].
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PubMed Central. Impurity Profiling and Characterization for Generic Project Submission to USFDA. PubMed Central. Published February 11, 2025. [Link].
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USP-NF. <741> Melting Range or Temperature. USP-NF. Accessed January 22, 2026. [Link].
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Contract Pharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. Published December 10, 2025. [Link].
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Accessed January 22, 2026. [Link].
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University of Oxford. Quantitative NMR Spectroscopy. University of Oxford. Accessed January 22, 2026. [Link].
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Allchemist. Phthalic Anhydride (PA) :: Detail. Allchemist. Accessed January 22, 2026. [Link].
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Published September 4, 2024. [Link].
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Published September 17, 2021. [Link].
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NIST. 2-Aminopyridine. NIST WebBook. Accessed January 22, 2026. [Link].
-
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Sciencemadness Wiki. Phthalic anhydride. Sciencemadness Wiki. Published August 29, 2020. [Link].
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YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Published September 2, 2018. [Link].
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ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Published August 6, 2025. [Link].
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A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridinecarboxamido Benzoic Acids: A Guide for Researchers
The core structure, a pyridine ring linked via an amide bond to a benzoic acid moiety, presents three distinct positional isomers. The orientation of the pyridine nitrogen and the amide linkage relative to the carboxylic acid group on the benzoic acid ring can significantly influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and three-dimensional shape. These differences, in turn, are expected to have a profound impact on their interactions with biological targets and, consequently, their antimicrobial, anti-inflammatory, and anticancer activities.
The Chemical Landscape: Structural Isomers and Their Predicted Influence
The fundamental difference between the 2-, 3-, and 4-pyridinecarboxamido benzoic acid isomers lies in the point of attachment of the carboxamido benzoic acid group to the pyridine ring. This seemingly subtle variation can lead to significant differences in their biological profiles.
-
2-Pyridinecarboxamido benzoic acid: The proximity of the nitrogen atom in the pyridine ring to the amide linkage may influence hydrogen bonding capabilities and the overall conformation of the molecule. This could lead to unique interactions with enzyme active sites or receptors.
-
3-Pyridinecarboxamido benzoic acid: With the nitrogen atom at the meta-position relative to the amide linkage, this isomer presents a different electronic and steric profile compared to the 2- and 4-isomers.
-
4-Pyridinecarboxamido benzoic acid: The para-positioning of the nitrogen atom allows for electronic effects to be transmitted through the pyridine ring, potentially influencing the acidity of the benzoic acid proton and the molecule's overall polarity.
Caption: Chemical structures of the three positional isomers.
A Framework for Comparative Biological Evaluation
To elucidate the distinct biological activities of these isomers, a systematic experimental approach is necessary. Below are detailed protocols for assessing their potential antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocols
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a specific bacterium or fungus.
Methodology:
-
Preparation of Compounds: Dissolve each isomer in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Microorganism Culture: Prepare fresh cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the broth.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (typically 24-48 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the Broth Microdilution Assay.
This assay evaluates the ability of the compounds to suppress the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the inhibitory effect of each isomer on NO production.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each isomer for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Caption: Workflow for Nitric Oxide Inhibition Assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of each isomer that reduces the viability of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of each isomer.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile class of compounds, with a focus on their anticancer and enzyme-inhibitory properties. By dissecting the influence of chemical modifications on biological outcomes, this document aims to equip researchers with the insights necessary to guide the rational design of more potent and selective therapeutic agents.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 2-(pyridin-2-ylcarbamoyl)benzoic acid core consists of three key components: a pyridine ring, a benzoic acid moiety, and a central carbamoyl (amide) linker. This arrangement provides a rigid, yet tunable, framework for interaction with various biological targets. The inherent chemical properties of this scaffold, including its potential for hydrogen bonding, aromatic interactions, and metal chelation, contribute to its broad pharmacological profile. Derivatives of this core have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3]
Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Derivatives: A General Approach
The most common and straightforward method for synthesizing 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives involves the condensation of phthalic anhydride with a substituted 2-aminopyridine. This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or pyridine, and may be heated to drive the reaction to completion.
This synthetic route allows for the facile introduction of a wide variety of substituents onto both the pyridine and benzoic acid rings, enabling a systematic exploration of the structure-activity landscape.
Caption: General synthetic scheme for 2-(Pyridin-2-ylcarbamoyl)benzoic acid derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives is profoundly influenced by the nature and position of substituents on both the pyridine and benzoic acid rings.
Modifications of the Pyridine Ring
The pyridine ring plays a crucial role in the interaction of these derivatives with their biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions.
Studies on related pyridine-containing compounds have shown that the introduction of substituents can significantly modulate activity. For instance, in a series of pyridine-2-carboxamide analogues, substitutions on the pyridine ring were critical for achieving potent and selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[4] A review of the antiproliferative activity of pyridine derivatives highlighted that the presence and position of electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) groups, as well as amine (-NH2) groups, can enhance activity, while bulky groups or halogens may decrease it.[5][6]
Modifications of the Benzoic Acid Ring
The benzoic acid moiety is another key pharmacophoric element. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can be crucial for anchoring the molecule within the active site of an enzyme or receptor.[7]
Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have revealed that increasing hydrophobicity, molar refractivity, and aromaticity, along with the presence of a hydroxyl group on the benzoic acid ring, can enhance inhibitory activity against bacterial enzymes.[8] Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease activity.[8] The position of substituents on the benzoic acid ring is also critical; for example, in a series of benzoic acid derivatives as sirtuin inhibitors, a para-disubstitution pattern was found to be essential for activity.[9]
The Role of the Carbamoyl Linker
The carbamoyl linker provides structural rigidity and correctly orients the pyridine and benzoic acid rings for optimal interaction with the target. Modifications to this linker are less commonly explored but could potentially influence the conformational flexibility and overall shape of the molecule, thereby affecting its binding affinity.
Comparative Biological Activities
While a systematic SAR study across a single biological target for a comprehensive library of 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives is not extensively documented in publicly available literature, we can draw comparisons from studies on closely related structures.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of scaffolds related to 2-(pyridin-2-ylcarbamoyl)benzoic acid. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which share a similar structural motif, were evaluated for their anti-fibrotic activity, a process often implicated in cancer progression.[10] The most active compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited IC50 values of 45.69 µM and 45.81 µM, respectively, against immortalized rat hepatic stellate cells.[10] This suggests that substitutions on the terminal phenyl ring of the carbamoyl moiety significantly impact activity.
| Compound | Structure | Biological Target | IC50 (µM) |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Pyridin-pyrimidine scaffold with p-tolyl substitution | HSC-T6 cells (Anti-fibrosis) | 45.69[10] |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Pyridin-pyrimidine scaffold with 3,4-difluorophenyl substitution | HSC-T6 cells (Anti-fibrosis) | 45.81[10] |
Table 1: Comparative anti-fibrotic activity of 2-(pyridin-2-yl) pyrimidine derivatives.
Kinase Inhibition
The 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold is also a promising starting point for the development of kinase inhibitors. A series of pyridine-2-carboxamide analogues were identified as potent inhibitors of HPK1.[4] While not direct analogues, this study underscores the potential of the pyridin-2-yl-amide motif in targeting kinase activity. Furthermore, a series of N-benzyl pyridine-2-one containing derivatives were synthesized as dual inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) and PDK1, with the most potent compounds exhibiting IC50 values in the low nanomolar range against ASK1.[11]
Experimental Protocols
To facilitate further research and comparative analysis, detailed experimental protocols for key assays are provided below.
General Synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic Acid Derivatives
Materials:
-
Phthalic anhydride
-
Substituted 2-aminopyridine
-
Dimethylformamide (DMF) or Pyridine
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of DMF or pyridine.
-
Add the substituted 2-aminopyridine (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(pyridin-2-ylcarbamoyl)benzoic acid derivative.
Caption: Step-by-step workflow for the synthesis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Future Directions and Conclusion
The 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold represents a promising framework for the development of novel therapeutic agents. The existing body of research on related structures provides valuable initial insights into the SAR of this compound class. However, a systematic and comprehensive investigation focused specifically on this scaffold is warranted to fully unlock its therapeutic potential.
Future studies should focus on the synthesis of a diverse library of 2-(pyridin-2-ylcarbamoyl)benzoic acid derivatives with systematic variations on all three components of the molecule. These compounds should then be screened against a panel of relevant biological targets, such as kinases, histone deacetylases, and other enzymes implicated in cancer and inflammatory diseases. The resulting quantitative SAR data will be invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the 2-(pyridin-2-ylcarbamoyl)benzoic acid scaffold can be further optimized to yield novel drug candidates for a variety of diseases.
References
Please note that a comprehensive, clickable list of references is not possible in this format. The citations provided in the text correspond to the search results used to generate this guide. For full details, please refer to the original research articles.
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- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Dual inhibitors of ASK1 and PDK1 kinases: Design, synthesis, molecular docking and mechanism studies of N-benzyl pyridine-2-one containing derivatives as anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Pyridin-2-ylcarbamoyl)benzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Methodological Rigor in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the reliability of analytical data is paramount. The compound 2-(Pyridin-2-ylcarbamoyl)benzoic acid, a molecule with potential applications in medicinal chemistry, necessitates robust and reproducible analytical methods for its quantification and characterization.[1][2][3] Cross-validation of analytical methods is a critical exercise to ensure that different analytical procedures yield equivalent and reliable results.[4][5][6] This guide provides a comprehensive framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the analysis of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a lifecycle approach to analytical procedure validation.[7][8][9][10] The objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental choices, thereby empowering researchers to design and execute their own rigorous validation studies.
Methodology Cross-Validation Workflow
The cross-validation process is a systematic comparison of the performance of two distinct analytical methods. This workflow ensures that both methods are fit for the intended purpose and can be used interchangeably.
Sources
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- 10. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyridin-2-ylcarbamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(Pyridin-2-ylcarbamoyl)benzoic acid (CAS 19357-10-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile and Analogy
Benzoic acid is recognized as a hazardous substance by regulatory bodies such as the Department of Transportation (DOT), the Environmental Protection Agency (EPA), and the National Fire Protection Association (NFPA)[1]. It is known to cause skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated inhalation[2][3]. Contact can lead to redness, rash, and a burning sensation on the skin, while inhalation may irritate the nose, throat, and lungs[1][4].
Key Takeaway: In the absence of specific data, treat 2-(Pyridin-2-ylcarbamoyl)benzoic acid with the same level of caution as benzoic acid. A thorough risk assessment is paramount before handling.
The Core of Compliance: Hazardous Waste Determination
The first and most critical step in proper chemical disposal is determining if it qualifies as hazardous waste. According to the EPA, a hazardous waste is a solid, liquid, or gaseous material that exhibits either a "Hazardous Characteristic" (ignitability, corrosivity, reactivity, or toxicity) or is specifically "listed" by name[5].
Your institution's Environmental Health and Safety (EH&S) department is the ultimate authority in making this determination. They are trained professionals responsible for ensuring compliance with all federal, state, and local regulations[5][6].
Operational Directive:
-
Do Not make an independent determination of the waste as non-hazardous.
-
Always consult with your institution's EH&S or a certified waste management professional.
-
Provide them with all available information, including the Safety Data Sheet (SDS) for benzoic acid as a structural analog.
Step-by-Step Disposal Protocol
This protocol is designed to guide you through the safe handling and accumulation of 2-(Pyridin-2-ylcarbamoyl)benzoic acid waste for disposal.
3.1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, ensure you are wearing the appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye damage[2][3][7]. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl, Neoprene). | Prevents skin contact, which can cause irritation and rash[3][4][8]. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing[9]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound, which can cause respiratory irritation[1]. Your EH&S department can assess the need for respiratory protection. |
3.2. Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Solid Waste:
-
Contaminated Labware (e.g., gloves, weigh boats, pipette tips):
-
Place in a separate, sealed container labeled as "Contaminated Debris."
-
-
Liquid Waste (if dissolved in a solvent):
3.3. Labeling: Clear and Compliant Communication
Accurate labeling is a legal requirement and essential for the safety of everyone in the laboratory and for waste handlers.
Your hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(Pyridin-2-ylcarbamoyl)benzoic acid." Do not use abbreviations.
-
The specific hazards (e.g., "Irritant," "Causes Serious Eye Damage").
-
The date accumulation started[13].
-
The name of the principal investigator and the laboratory location.
3.4. Storage: The Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA, which should be:
-
At or near the point of generation and under the control of the laboratory personnel[14].
-
Clearly marked with a "Hazardous Waste" sign[14].
-
A secondary containment bin should be used to prevent spills.
-
Stored away from incompatible materials and ignition sources[15][16].
Accumulation Limits:
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA[5].
-
For acutely toxic wastes (P-listed), the limit is one quart[5]. While 2-(Pyridin-2-ylcarbamoyl)benzoic acid is not currently P-listed, it is good practice to maintain minimal waste accumulation.
3.5. Disposal: Arranging for Pickup
-
Once a waste container is full or has been accumulating for a set period (often six months to a year, check your institution's policy), arrange for its removal by your EH&S department or a licensed hazardous waste contractor[6][13].
-
Do not pour this chemical down the drain[4][17]. This can harm the environment and damage plumbing.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it:
-
For large spills, evacuate the area and contact your institution's emergency response team.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[4][7].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water[4][8]. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
Caption: Disposal workflow for 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: benzoic acid. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Alpha Resources LLC. Safety Data Sheet: Benzoic Acid. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Carolina Biological Supply Company. Safety Data Sheet: Benzoic Acid. [Link]
-
CloudSDS. Benzoic Acid Hazards and How to Manage Them. [Link]
-
Occupational Safety and Health Administration (OSHA). Standards - Chemical Hazards and Toxic Substances. [Link]
-
National Institute of Standards and Technology (NIST). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]
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- 16. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 17. vumc.org [vumc.org]
Personal protective equipment for handling 2-(Pyridin-2-ylcarbamoyl)benzoic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(Pyridin-2-ylcarbamoyl)benzoic acid (CAS 19357-10-9). As a compound featuring both a carboxylic acid and a pyridine functional group, it requires careful management of its potential hazards. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for 2-(Pyridin-2-ylcarbamoyl)benzoic acid may not be readily available in all contexts, its chemical structure allows for a robust hazard assessment based on its constituent moieties: a benzoic acid derivative and a pyridine derivative.
-
Benzoic Acid Moiety : Carboxylic acids are known to be skin and eye irritants.[1][2][3][4][5] Prolonged or repeated exposure can lead to dermatitis.[6] Dusts of benzoic acid derivatives can also cause respiratory irritation.[1][7]
-
Pyridine Moiety : Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin, eye, and respiratory tract irritation.
Therefore, 2-(Pyridin-2-ylcarbamoyl)benzoic acid should be handled as a substance that is potentially harmful and irritating, particularly to the eyes, skin, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for various laboratory operations involving 2-(Pyridin-2-ylcarbamoyl)benzoic acid.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | N95 or higher-rated respirator |
| Preparing solutions | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Not generally required if performed in a fume hood |
| Running reactions | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Not generally required if performed in a fume hood |
| Handling waste | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Not generally required |
Step-by-Step Guide to Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on a clean, buttoned laboratory coat.
-
Respirator (if needed): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on chemical safety goggles or a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves and inspect them for any tears or defects. Pull the gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1][2][3][4]
Operational Plan: Safe Handling Procedures
Adherence to standard laboratory operating procedures is essential to minimize exposure risk.
Engineering Controls
-
Ventilation: Always handle solid 2-(Pyridin-2-ylcarbamoyl)benzoic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[8]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible within the work area.[8]
Work Practices
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][9]
-
Labeling: Ensure all containers of 2-(Pyridin-2-ylcarbamoyl)benzoic acid are clearly labeled with the chemical name and appropriate hazard warnings.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant environmental and safety risk.
-
Waste Segregation: All waste contaminated with 2-(Pyridin-2-ylcarbamoyl)benzoic acid, including empty containers, used gloves, and weighing papers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Route: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[7][9]
Emergency Procedures: Be Prepared
Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Exposures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][3]
Visual Workflow for PPE Selection
Caption: PPE selection workflow based on the handling task.
References
- Sigma-Aldrich. Safety Data Sheet for 2-(2-Pyridinylcarbamoyl)Benzoic Acid. (Accessed through search, specific document details may vary).
- NIST. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- BenchChem. (2025). Comprehensive Safety and Handling Guide for 2-(Benzylcarbamoyl)benzoic Acid.
- Fisher Scientific. (2012).
- Fisher Scientific. (2012).
- DC Chemicals. (2026). Safety Data Sheet: Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-.
- Chemos GmbH&Co.KG.
- Sigma-Aldrich. (2025). Safety Data Sheet. (General reference to Sigma-Aldrich SDS).
- Sigma-Aldrich. (2024).
- Biosynth. 2-[(Pyridin-2-yl)carbamoyl]benzoic acid | 19357-10-9 | UAA35710.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Fisher Scientific.
- Merck Millipore. (2024).
- PubChemLite. 2-[(pyridin-2-yl)carbamoyl]benzoic acid.
- Merck Millipore.
- Merck Millipore.
- Sigma-Aldrich. (2025).
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- 2. fishersci.com [fishersci.com]
- 3. ilpi.com [ilpi.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoic acid, 4-chloro-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)-|2377645-90-2|MSDS [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
